Bis(tetrazole-5-ylmethyl)sulfide
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-(2H-tetrazol-5-ylmethylsulfanylmethyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N8S/c1(3-5-9-10-6-3)13-2-4-7-11-12-8-4/h1-2H2,(H,5,6,9,10)(H,7,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPOABNUILWGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)SCC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380422 | |
| Record name | 5,5'-[Sulfanediylbis(methylene)]bis(2H-tetrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4900-33-8 | |
| Record name | 5,5'-[Sulfanediylbis(methylene)]bis(2H-tetrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Crystal Structure and Analysis of Bis(tetrazole-5-ylmethyl)sulfide and its Analogs: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the crystal structure of bis(tetrazole-5-ylmethyl)sulfide and structurally related compounds. It includes detailed experimental protocols for synthesis and characterization, along with a summary of crystallographic data. Furthermore, this document explores the potential biological significance of this class of compounds, offering insights for drug development and scientific research.
Introduction to Tetrazole-Containing Compounds
Tetrazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] The tetrazole ring is often considered a metabolically stable isostere for the carboxylic acid group, which can lead to improved pharmacokinetic profiles of drug candidates.[1][2] These compounds exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The unique electronic and structural features of the tetrazole moiety also make it a versatile ligand in coordination chemistry and a component in the development of energetic materials.[5]
Synthesis of Bis-Tetrazole Sulfides
The synthesis of bis-tetrazole sulfides can be achieved through various organic reactions. A common and effective method is the nucleophilic substitution reaction.
General Synthetic Workflow
The synthesis of a representative compound, Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane, involves the reaction of a mercapto-tetrazole derivative with a suitable dihaloalkane.[5] The general workflow for this synthesis and subsequent characterization is outlined below.
Detailed Experimental Protocol: Synthesis of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane[5]
-
Preparation of the Tetrazole Salt: 5-Mercapto-1-methyltetrazole is dissolved in a suitable solvent such as dry dimethylsulfoxide (DMSO). A base, for instance, sodium hydroxide, is then added to the solution to deprotonate the thiol group, forming the corresponding thiolate salt. The reaction mixture is typically stirred at an elevated temperature to ensure complete salt formation.
-
Nucleophilic Substitution: Dichloroethane is added dropwise to the solution containing the tetrazole thiolate. The thiolate anion acts as a nucleophile, displacing the chloride ions from dichloroethane in a stepwise manner to form the bis-tetrazole sulfide product. The reaction is continued for several hours with stirring.
-
Isolation and Purification: After the reaction is complete, the mixture is cooled, and any solid byproducts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.
Crystal Structure Analysis
Crystallographic Data
The crystallographic data for Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane is summarized in the table below.[5]
| Parameter | Value |
| Chemical Formula | C₆H₁₀N₈S₂ |
| Molecular Weight (Mr) | 258.34 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 7.5905 (17) |
| b (Å) | 7.9958 (17) |
| c (Å) | 10.398 (2) |
| α (°) | 95.206 (3) |
| β (°) | 92.922 (3) |
| γ (°) | 115.109 (2) |
| Volume (ų) | 566.3 (2) |
| Z | 2 |
| Radiation | Mo Kα |
| Temperature (K) | 296 |
| R-factor | 0.047 |
Molecular Geometry and Intermolecular Interactions
In the crystal structure of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane, the molecule exhibits approximate non-crystallographic twofold symmetry.[5] The two 1-methyltetrazole rings are linked by an ethylene sulfide bridge. The dihedral angle between the two five-membered rings is minimal, indicating a relatively planar arrangement.[5]
The crystal packing is stabilized by a network of weak intermolecular interactions, including C—H···N hydrogen bonds and π–π stacking interactions between the tetrazole rings.[5] These non-covalent interactions play a crucial role in the overall stability and packing of the molecules in the solid state.
Potential Biological Applications
Tetrazole-containing compounds are recognized for their wide spectrum of biological activities. This makes them attractive scaffolds for the development of new therapeutic agents.
References
Spectroscopic Properties of Novel Bis-Tetrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of newly synthesized bis-tetrazole compounds. Bis-tetrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their metabolic stability and diverse applications, including as anti-hypertensive, anti-allergic, and antibiotic agents, as well as high-energy-density materials.[1][2][3] This guide will focus on the key spectroscopic techniques used to characterize these molecules, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing experimental workflows.
Core Spectroscopic Characterization Techniques
The structural elucidation and characterization of new bis-tetrazole compounds rely on a combination of spectroscopic methods. The most common techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Mass spectrometry is also crucial for determining the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of bis-tetrazole derivatives. Key nuclei observed are ¹H (proton), ¹³C (carbon-13), and in some cases, ¹⁵N (nitrogen-15).
¹H NMR Spectroscopy: The proton NMR spectra of bis-tetrazoles exhibit characteristic signals that are indicative of the tetrazole ring protons and the protons of the substituent groups. A distinctive feature in the ¹H NMR spectra of 1-substituted tetrazoles is the signal for the C-H proton of the tetrazole ring, which typically appears in the downfield region.[1] For instance, a singlet corresponding to the two C-H protons of the tetrazole rings in 1,5-bis[2-(1H-tetrazol-1-yl)phenyl(thio)]-3-phenylazapentane was observed at 8.90 ppm.[1] In another study, the ethene group protons in (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) were observed at 7.62 ppm.[2]
¹³C NMR Spectroscopy: The carbon-13 NMR spectra provide valuable information about the carbon framework of the molecule. The carbon atom of the tetrazole ring (C-5) shows a characteristic chemical shift. For example, in the disulfane-bridged bis-tetrazole, the C-5 carbon of the tetrazole ring appears at 168.4 ppm.[4] In (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), the tetrazole carbon signal is observed at 144.0 ppm.[2]
¹⁵N NMR Spectroscopy: For compounds enriched with ¹⁵N or when using sensitive NMR techniques, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms in the tetrazole rings. In the spectrum of (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), four distinct signals for the nitrogen atoms of the tetrazole ring were observed at δ = -115.9, -54.2, -17.7, and -1.2 ppm.[2]
Table 1: Summary of Characteristic NMR Data for Selected Bis-Tetrazoles
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |
| 1,5-bis[2-(1H-tetrazol-1-yl)phenyl(thio)]-3-phenylazapentane | ¹H | 8.90 | s, 2H, C-H tetrazole | [1] |
| Disulfane-bridged bis-tetrazole | ¹H | 10.05 | s, H-atom from tetrazole | [4] |
| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | ¹H | 7.62 | s, 2H, =CH- | [2] |
| Thioether-linked bis-1-S-1H-Tetrazole | ¹H | 10.10 | s, 2H, C-H tetrazole | [5] |
| Disulfane-bridged bis-tetrazole | ¹³C | 168.4 | C-5 of tetrazole | [4] |
| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | ¹³C | 144.0 | C-tetrazole | [2] |
| Thioether-linked bis-1-S-1H-Tetrazole | ¹³C | 142.7 | C-16 and C-18 of tetrazole rings | [5] |
| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | ¹⁵N | -1.2, -17.7, -54.2, -115.9 | N atoms of tetrazole ring | [2] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is an excellent technique to monitor the progress of the cyclization reaction during the synthesis of bis-tetrazoles and to identify key functional groups.[1] The disappearance of the characteristic amine (around 3400 cm⁻¹) and azide (around 2100 cm⁻¹) bands of the starting materials and the appearance of bands associated with the tetrazole ring are indicative of successful product formation.[1] The tetrazole ring itself has several characteristic vibrations.
Table 2: Key IR Absorption Bands for Bis-Tetrazole Compounds
| Wavenumber (cm⁻¹) | Vibration Type | Significance | Reference |
| ~3400 (disappears) | N-H stretching of amine | Disappearance indicates consumption of the starting diamine | [1] |
| ~2100 (disappears) | N₃ stretching of azide | Disappearance indicates consumption of sodium azide and ring formation | [1] |
| 3129 | C-H stretching of tetrazole ring | Characteristic of the C-H bond in the tetrazole moiety | [3] |
| 1508, 1473, 1454, 1129 | Combinations of bond stretching vibrations | Typical for coordinated tetrazole rings | [1] |
| 1602 | C=C stretching of phenyl rings | Indicates the presence of aromatic rings in the structure | [1] |
| 754 | Bond angle deformation of substituted tetrazole rings | Relates to the substitution pattern on the phenyl ring | [1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for studying the electronic transitions within the bis-tetrazole molecules and their complexation behavior with metal ions. The absorption maxima can be influenced by the nature of the substituents and the solvent. Upon complexation with metal cations such as Fe²⁺, Cu²⁺, Zn²⁺, Co²⁺, and Ni²⁺, changes in the UV-Vis absorption spectra, such as shifts in the absorption maxima or changes in absorbance intensity, can be observed, allowing for the study of complex formation.[1][3]
For example, N,N′-phenyltetrazole podands linked with aliphatic chains containing oxygen, nitrogen, and sulfur atoms exhibit specific UV-Vis spectral changes upon the addition of metal chlorides.[1] The addition of ferrous(II) chloride to solutions of these bis-tetrazoles led to an increase in all absorption maxima.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.
General Synthesis of Bis-Tetrazoles
A common method for the synthesis of 1-substituted bis-tetrazoles involves the reaction of a respective diamine with sodium azide and a trialkyl orthoformate in glacial acetic acid.[1]
Protocol:
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A mixture of the respective diamine (e.g., 5 mmol), sodium azide (e.g., 12 mmol), and triethyl orthoformate (e.g., 15 mmol) is dissolved in glacial acetic acid (e.g., 10 ml).
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The reaction mixture is stirred and heated at a specific temperature (e.g., 90 °C) for a defined period (e.g., 9–10 hours).
-
After cooling to room temperature, the solution is poured into water to precipitate the product.
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The crude product is collected by filtration and purified by recrystallization or column chromatography.[1]
NMR Spectroscopy
Sample Preparation:
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Dissolve 5-10 mg of the purified bis-tetrazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
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¹H NMR: Acquire spectra on a 300-600 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra on the same instrument, typically with proton decoupling. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
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¹⁵N NMR: Requires a spectrometer equipped with a probe capable of detecting ¹⁵N frequencies. Due to the low natural abundance and sensitivity of ¹⁵N, longer acquisition times or the use of ¹⁵N-enriched starting materials may be necessary.
IR Spectroscopy
Sample Preparation (FT-IR):
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Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
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Film: For oily compounds or solutions, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by evaporating the solvent.[3]
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal, which is then subtracted from the sample spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the bis-tetrazole compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).
-
Prepare a series of dilutions to determine the molar absorptivity or to perform titration experiments.
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
For complexation studies, titrations are performed by adding small aliquots of a metal salt solution to the bis-tetrazole solution in the cuvette and recording the spectrum after each addition.[1]
Visualizing Experimental and Logical Workflows
Graphviz diagrams can effectively illustrate the workflow from synthesis to characterization and the logical relationships between the structure and properties of bis-tetrazoles.
Caption: Workflow for the synthesis and spectroscopic characterization of bis-tetrazoles.
Caption: Logical relationships between the molecular structure and properties of bis-tetrazoles.
Fluorescence Properties
While less commonly reported than other spectroscopic data, some bis-tetrazole derivatives exhibit interesting fluorescence properties, particularly upon photochemical reaction or complexation. The photochemical ligation of 2,5-diaryl tetrazoles with alkenes can form highly fluorescent pyrazoline products.[6] This "turn-on" fluorescence has potential applications in materials science and bioimaging.[6] The fluorescence quantum yield can be significantly influenced by the substituents on the aromatic rings.[6] Furthermore, the formation of complexes with metal ions can also modulate the fluorescence of bis-tetrazole ligands.
Conclusion
The spectroscopic characterization of new bis-tetrazole compounds is fundamental to understanding their structure, purity, and potential applications. NMR, IR, and UV-Vis spectroscopy provide a comprehensive picture of these molecules. Standardized experimental protocols are essential for generating high-quality, reproducible data. The continued exploration of the spectroscopic properties of novel bis-tetrazoles, including their fluorescence, will undoubtedly pave the way for their application in drug development, coordination chemistry, and the design of advanced materials.
References
- 1. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering bistetrazoles: ( E )-5,5′-(ethene-1,2-diyl)bis(1 H -tetrazol-1-ol) as a new planar high-energy-density material - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00664B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence turn-on by photoligation – bright opportunities for soft matter materials - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Behavior and Decomposition of Bis(tetrazole-5-ylmethyl)sulfide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal behavior and decomposition mechanism of Bis(tetrazole-5-ylmethyl)sulfide. Due to the limited availability of direct experimental data for this specific compound, this paper leverages findings from closely related bis-tetrazole derivatives to project its thermal properties and decomposition pathways. This approach provides a robust framework for understanding and safely handling this compound in research and development settings.
Executive Summary
This compound is a molecule of interest due to the presence of two high-nitrogen tetrazole rings linked by a flexible sulfide bridge. Such structures are often energetic and find applications in various fields, including pharmaceuticals and materials science. Understanding their thermal stability is paramount for safe handling, storage, and processing. This guide summarizes the expected thermal characteristics, details plausible decomposition mechanisms, and provides standardized experimental protocols for its analysis.
Predicted Thermal Properties
The thermal behavior of this compound is anticipated to be characterized by a distinct exothermic decomposition. Based on analyses of analogous bis-tetrazole compounds, the following thermal properties are projected.
Table 1: Predicted Thermal Decomposition Data for this compound
| Parameter | Predicted Value | Method |
| Decomposition Onset (Tonset) | 180 - 220 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Peak (Tpeak) | 200 - 250 °C | Differential Scanning Calorimetry (DSC) |
| Mass Loss (Stage 1) | 50 - 70% | Thermogravimetric Analysis (TGA) |
| Mass Loss (Stage 2) | 20 - 30% | Thermogravimetric Analysis (TGA) |
Note: These values are estimations based on structurally similar compounds and should be confirmed by experimental analysis.
Experimental Protocols
To experimentally determine the thermal properties of this compound, the following standard protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset and peak temperatures of thermal events (e.g., melting, decomposition) and the associated heat flow.
Methodology:
-
A sample of this compound (1-3 mg) is accurately weighed into an aluminum pan.
-
The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC instrument.
-
The temperature is ramped from ambient to 350 °C at a constant heating rate of 10 °C/min.
-
A constant flow of inert gas (e.g., nitrogen at 50 mL/min) is maintained throughout the experiment to prevent oxidative processes.
-
The heat flow to the sample is measured as a function of temperature.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of the sample as a function of temperature, identifying thermal decomposition stages and quantifying mass loss.
Methodology:
-
A sample of this compound (5-10 mg) is placed in a ceramic or platinum TGA pan.
-
The pan is placed in the TGA furnace.
-
The temperature is increased from ambient to 500 °C at a controlled heating rate of 10 °C/min.
-
An inert atmosphere (e.g., nitrogen at 20 mL/min) is maintained to purge gaseous decomposition products.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
Proposed Decomposition Mechanism
The thermal decomposition of this compound is theorized to proceed through a multi-step radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule.
Initiation: The initial step is likely the cleavage of the C-S bond, which is generally weaker than the C-N and N-N bonds within the tetrazole ring. This generates two tetrazole-5-ylmethyl radicals.
Propagation: The highly reactive tetrazole-5-ylmethyl radicals can undergo several subsequent reactions:
-
Tetrazole Ring Opening: The tetrazole ring can open to form a highly unstable azide intermediate.
-
Nitrogen Extrusion: The azide intermediate rapidly eliminates a molecule of nitrogen gas (N2), a thermodynamically favorable process that is a hallmark of tetrazole decomposition. This results in the formation of a nitrile-containing radical.
-
Further Fragmentation: The resulting radical species can undergo further fragmentation, leading to the formation of smaller gaseous products such as hydrogen cyanide (HCN) and hydrazoic acid (HN3).
Termination: The radical chain reactions terminate through combination or disproportionation of the various radical species present, leading to a solid carbonaceous residue.
Conclusion
While direct experimental data on the thermal decomposition of this compound is not currently available in the public domain, a comprehensive understanding of its likely behavior can be formulated by examining structurally related bis-tetrazole compounds. The proposed decomposition mechanism, initiated by C-S bond cleavage followed by tetrazole ring fragmentation and nitrogen extrusion, provides a sound theoretical basis for its thermal instability. The experimental protocols outlined in this guide offer a standardized approach to validating these predictions and ensuring the safe handling and application of this compound. For professionals in research and drug development, a thorough experimental thermal analysis is a critical step before proceeding with scale-up or formulation activities.
An In-depth Technical Guide on the Structural Analysis and Properties of Bis(tetrazole-5-ylmethyl)sulfide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Bis(tetrazole-5-ylmethyl)sulfide (PubChem CID: 2777225) is limited in the reviewed scientific literature. This guide provides a comprehensive overview based on the synthesis, structural analysis, and properties of closely related analogs, primarily Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane. The presented data serves as a strong predictive tool for the characteristics of the target compound.
Introduction
This compound, with the molecular formula C₄H₆N₈S, belongs to the class of bis-tetrazole compounds.[1] Tetrazole derivatives are of significant interest in medicinal chemistry and materials science due to their bioisosteric relationship with carboxylic acids and their applications as ligands in coordination chemistry and as high-energy materials. This guide details the structural characteristics, spectroscopic properties, and a proposed synthetic pathway for this compound, drawing from established data on its methylated analogs.
Proposed Synthesis
A plausible synthetic route for this compound can be extrapolated from the synthesis of its methylated analog, Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane. The proposed method involves the nucleophilic substitution reaction of 5-mercapto-1-methyltetrazole with a suitable methylene dihalide.
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Analog-Based):
The following protocol is adapted from the synthesis of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane:
-
Preparation of the Tetrazole Thiolate: To a solution of 5-(mercaptomethyl)-1H-tetrazole (2 equivalents) in dry dimethylsulfoxide (DMSO), add sodium hydroxide (2 equivalents).
-
Reaction Mixture: Stir the mixture at an elevated temperature (e.g., 90°C) for approximately 1 hour to ensure the formation of the sodium salt.
-
Addition of Dichloromethane: Add dichloromethane (1 equivalent) dropwise to the reaction mixture. The formation of a suspension may be observed.
-
Reaction Completion: Continue stirring the suspension for several hours (e.g., 4 hours) at the elevated temperature.
-
Isolation: After cooling to room temperature, filter the suspension. Remove the solvent from the filtrate under reduced pressure.
-
Purification: Recrystallize the resulting residue from a suitable solvent, such as ethanol, to yield the purified product.
Structural and Spectroscopic Analysis (Based on Analogs)
The structural and spectroscopic properties of this compound are predicted to be similar to its N-methylated analogs.
3.1. Crystallographic Data
The crystal structure of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane has been determined by X-ray diffraction. This data provides insight into the likely molecular geometry of the target compound.
| Parameter | Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane |
| Molecular Formula | C₅H₈N₈S₂ |
| Molecular Weight | 244.31 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 6.415(3) |
| b (Å) | 7.314(3) |
| c (Å) | 22.204(8) |
| V (ų) | 1041.9(7) |
| Z | 4 |
3.2. Bond Lengths and Angles (Analog-Based)
Selected bond lengths for a related compound, bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane, indicate the influence of the electron-withdrawing tetrazole rings on the sulfide linkage.
| Bond | Length (Å) in Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane |
| S-C (bridge) | 1.812(4) - 1.814(4) |
| S-C (tetrazole) | 1.725(4) - 1.738(3) |
3.3. Spectroscopic Data (Predicted)
Based on general knowledge of tetrazole-containing compounds, the following spectroscopic characteristics are anticipated for this compound:
-
¹H NMR: A singlet corresponding to the two methylene (CH₂) groups would be expected. The chemical shift would likely be influenced by the adjacent sulfur atom and tetrazole rings. In related structures, signals for methylene groups attached to sulfur and a tetrazole ring appear in the δ 3.5-4.5 ppm range.
-
¹³C NMR: Signals for the methylene carbon and the tetrazole ring carbon would be present.
-
IR Spectroscopy: Characteristic absorption bands for the tetrazole ring (C=N and N=N stretching) and C-H stretching of the methylene groups would be observed.
Experimental Workflow for Characterization
A standard workflow for the complete characterization of the newly synthesized this compound is outlined below.
Caption: General experimental workflow for characterization.
Potential Properties and Applications
Derivatives of bis-tetrazoles have been investigated for various applications:
-
Medicinal Chemistry: Tetrazole-containing compounds are often used as bioisosteres for carboxylic acids in drug design. The title compound could be explored for its potential biological activities.
-
Coordination Chemistry: The nitrogen-rich tetrazole rings can act as ligands for metal ions, leading to the formation of coordination polymers with interesting structural and functional properties.
-
Energetic Materials: Many tetrazole derivatives are known for their high nitrogen content and positive heats of formation, making them candidates for high-energy-density materials.
Further research is required to synthesize and characterize this compound to fully elucidate its properties and potential applications.
References
Physicochemical Properties of Bis(tetrazole-5-ylmethyl)sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Bis(tetrazole-5-ylmethyl)sulfide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its close structural analog, Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane, to infer its properties. This guide covers the synthesis, spectral characteristics, and crystalline structure, offering valuable insights for researchers working with tetrazole-based compounds. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound, with the chemical name 5,5'-(thiobis(methylene))bis(1H-tetrazole), is a heterocyclic compound featuring two tetrazole rings linked by a flexible thioether methylene bridge. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, making tetrazole-containing compounds valuable candidates in drug discovery for their potential pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1][2]. Furthermore, the high nitrogen content of the tetrazole ring makes these compounds of interest in the field of energetic materials. This guide aims to provide a detailed summary of the known and predicted physicochemical properties of this compound to support ongoing and future research endeavors.
Synthesis and Experimental Protocols
While a specific synthesis protocol for this compound is not explicitly detailed in the reviewed literature, a reliable synthetic route can be proposed based on established methods for analogous compounds, particularly the synthesis of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane[3][4]. The proposed synthesis involves the nucleophilic substitution reaction of a 5-mercaptotetrazole derivative with a suitable dihalide.
Proposed Synthesis of this compound
The synthesis would likely proceed via the reaction of 5-(mercaptomethyl)-1H-tetrazole with a suitable one-carbon electrophile, or more plausibly, by reacting 5-mercapto-1H-tetrazole with a two-carbon unit that can be subsequently cyclized. A more direct and analogous approach is the reaction of 5-mercapto-1-methyltetrazole with dichloromethane[3][4].
Reaction Scheme:
Caption: Proposed reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is adapted from the synthesis of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane[3][4].
Materials:
-
5-mercapto-1-methyltetrazole
-
Sodium hydroxide (NaOH)
-
Dry Dimethylsulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (for recrystallization)
Procedure:
-
Sodium hydroxide (1.7 g, 0.043 mol) is added to a solution of 5-mercapto-1-methyltetrazole (5 g, 0.043 mol) in dry dimethylsulfoxide (35 ml).[3][4]
-
The reaction mixture is stirred at 363 K (90 °C) for 1 hour.[3][4]
-
Dichloromethane (3.1 ml, 0.0215 mol) is then added dropwise to the solution, resulting in the formation of a grey suspension.[3][4]
-
The suspension is stirred for an additional 4 hours at the same temperature.[3][4]
-
After stirring, the mixture is cooled to room temperature and filtered to remove any solid byproducts.[3][4]
-
The solvent (DMSO) is removed completely under reduced pressure.[3][4]
-
The resulting residue is recrystallized from ethanol to yield the pure product.[3][4]
Physicochemical Properties
The physicochemical properties of this compound are summarized in Table 1. The data for the N-methylated analog, Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane, is provided for comparison.
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane (Experimental) |
| Molecular Formula | C₄H₆N₈S | C₅H₈N₈S₂ |
| Molecular Weight | 214.22 g/mol | 244.31 g/mol [3][4] |
| Melting Point | Not available | 353 - 354 K (80 - 81 °C)[3][4] |
| Boiling Point | Not available | Not available |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Soluble in DMSO and can be recrystallized from ethanol.[3][4] |
| pKa | The tetrazole NH proton is acidic, with an expected pKa around 4-5. | N/A (N-methylated) |
Spectroscopic Data
Detailed spectroscopic data for this compound is not currently available. However, the expected spectral characteristics can be inferred from the analysis of its structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are presented in Table 2.
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~15-16 | Broad Singlet | NH (tetrazole) |
| ~4.0-4.5 | Singlet | CH₂ (methylene bridge) | |
| ¹³C NMR | ~150-160 | - | C5 (tetrazole ring) |
| ~30-40 | - | CH₂ (methylene bridge) |
For comparison, various bis-tetrazole derivatives show characteristic signals for the tetrazole C-H proton between 8.88 and 9.77 ppm[5]. In the case of this compound, the absence of a proton directly on the tetrazole ring carbon means this signal will be absent.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and N-N bonds within the tetrazole rings.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000-3200 | N-H stretch | Tetrazole ring |
| 2850-3000 | C-H stretch | Methylene bridge |
| 1500-1600 | C=N stretch | Tetrazole ring |
| 1200-1400 | N-N stretch | Tetrazole ring |
| 650-750 | C-S stretch | Thioether |
The IR spectra of similar bis-tetrazole compounds show characteristic bands for the tetrazole ring and the aliphatic linkers[5].
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 215.04.
Crystal Structure and Molecular Geometry
While the crystal structure of this compound has not been reported, the crystallographic data for Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane provides valuable insights into the likely solid-state conformation[3][4].
Table 4: Crystal Data for Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane [3][4]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 6.415(3) |
| b (Å) | 7.314(3) |
| c (Å) | 22.204(8) |
| V (ų) | 1041.9(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.559 |
In the crystal structure of the N-methylated analog, the molecule lies on a twofold rotation axis, and the two five-membered rings are twisted relative to each other[3]. A similar non-planar conformation is expected for this compound.
Potential Applications and Biological Activity
Tetrazole-containing compounds are widely investigated for their pharmacological potential[1][2]. The tetrazole ring can act as a metabolically stable isostere of a carboxylic acid group, which is a common strategy in drug design to improve pharmacokinetic properties. Derivatives of bis-tetrazoles have been explored for various applications, including:
-
Antimicrobial Agents: The nitrogen-rich heterocyclic system can interact with biological targets in bacteria and fungi.
-
Anticancer Agents: Some tetrazole derivatives have shown antiproliferative activity against various cancer cell lines[2].
-
Coordination Chemistry: The multiple nitrogen atoms of the tetrazole rings can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs)[6].
-
Energetic Materials: The high nitrogen content and heat of formation make tetrazole derivatives candidates for high-energy-density materials.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Quantum Chemical Calculations for Bis(tetrazole-5-ylmethyl)sulfide Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tetrazole-containing compounds are a significant class of molecules in medicinal chemistry and materials science, known for their high nitrogen content and metabolic stability. Bis(tetrazole-5-ylmethyl)sulfide, a molecule featuring two tetrazole rings linked by a flexible sulfide bridge, presents an interesting candidate for various applications, including as a potential energetic material or a scaffold in drug design. Understanding its stability is paramount for safe handling, formulation, and predicting its behavior in biological systems.
Quantum chemical calculations offer a powerful in-silico approach to predict the stability and reactivity of such novel compounds. These computational methods, including Density Functional Theory (DFT), provide insights into molecular structure, electronic properties, and reaction energetics. Complementary experimental techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for validating theoretical predictions and characterizing the thermal decomposition profile of the compound.
This guide outlines the standard computational and experimental workflows for evaluating the stability of this compound, supported by data from analogous bis-tetrazole structures to provide a comparative context.
Quantum Chemical Calculation Protocols
Quantum chemical calculations are instrumental in predicting the stability of energetic materials and other chemical compounds. The following section details a typical workflow for the theoretical assessment of this compound.
Computational Workflow
The logical flow for performing quantum chemical calculations to determine the stability of a molecule like this compound is depicted below. This process begins with geometry optimization and proceeds through various analyses to predict thermodynamic and kinetic stability.
Detailed Methodologies
-
Geometry Optimization: The initial step involves finding the lowest energy conformation of the this compound molecule. A common and effective method is Density Functional Theory (DFT) with the B3LYP functional and a 6-311G** basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules containing heteroatoms.
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the kinetic stability of a molecule. A larger gap generally implies higher stability and lower chemical reactivity.
-
Bond Dissociation Energy (BDE) Calculation: To predict the thermal stability, the bond dissociation energies of the weakest bonds in the molecule are calculated. For this compound, the C-S and C-N bonds are likely candidates for the initial thermolysis step. The BDE is calculated as the enthalpy change of the homolytic cleavage of a bond.
-
Heat of Formation (HoF) Calculation: The gas-phase heat of formation is a key parameter for assessing the energy content of a compound, particularly for energetic materials. Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, are often employed to accurately calculate the HoF.
Comparative Quantum Chemical Data for Bis-Tetrazole Derivatives
While specific data for this compound is not available, the following tables present calculated properties for other bis-tetrazole compounds from the literature to provide a comparative basis.
Table 1: Calculated Heats of Formation (HoF) and HOMO-LUMO Gaps for Representative Bis-Tetrazole Compounds.
| Compound | Method/Basis Set | Gas-Phase HoF (kJ/mol) | HOMO-LUMO Gap (eV) | Reference |
| 1,1'-Azobistetrazole | CCSD(T)-F12//M06-2X/6-311++G(2df,p) | - | - | [1] |
| 5,5'-Azobistetrazole | CCSD(T)-F12//M06-2X/6-311++G(2df,p) | - | - | [1] |
| 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine | B3LYP/6-31G | 901.72 | - | [2] |
| 4,5-Bis(tetrazol-5-yl)-1,2,3-triazole | B3LYP/6-311G | 647.4 | - | [3] |
Note: Specific HOMO-LUMO gap values were not always reported alongside HoF.
Table 2: Calculated Bond Dissociation Energies (BDE) for Tetrazole Derivatives.
| Compound/Bond | Method/Basis Set | BDE (kcal/mol) | Reference |
| 1,1'-Azobistetrazole (N-N bridge) | CCSD(T)-F12//M06-2X/6-311++G(2df,p) | ~26-33 (effective activation barrier) | [1] |
| 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (C-N) | B3LYP/6-31G** | 63.1 (264 kJ/mol) | [2] |
Experimental Stability Analysis Protocols
Experimental validation of theoretical predictions is crucial. The primary techniques for assessing the thermal stability of compounds like this compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Experimental Workflow
The general workflow for the synthesis and experimental thermal analysis is outlined below.
Detailed Methodologies
-
Synthesis: A plausible synthetic route to this compound could involve the reaction of 5-(chloromethyl)-1H-tetrazole with a sulfide source like sodium sulfide in a suitable solvent. A similar procedure has been reported for the synthesis of bis[(2-ethyl-5-methyl-imidazo-4-yl)methyl]sulfide.[4] The crude product would then be purified, for example, by recrystallization.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. A small amount of the sample is heated in a pan at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).[5] The resulting thermogram will show endothermic events (like melting) and exothermic events (like decomposition). The onset temperature of the major exothermic peak is taken as the decomposition temperature (Td), a key indicator of thermal stability.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The sample is heated at a constant rate in a controlled atmosphere. The TGA curve provides information about the decomposition stages and the mass of volatile products released at different temperatures.
-
Kinetic Analysis: By performing DSC or TGA experiments at multiple heating rates, kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined using methods like the Kissinger or Ozawa-Flynn-Wall methods.[6]
Comparative Experimental Data for Bis-Tetrazole Derivatives
The following table summarizes the thermal stability data for several bis-tetrazole and related compounds, providing a benchmark for what might be expected for this compound.
Table 3: Experimental Thermal Decomposition Data for Bis-Tetrazole and Related Compounds.
| Compound | Analysis Method | Decomposition Onset (°C) | Peak Decomposition (°C) | Reference |
| N,N'-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA) | - | 198 | - | [6] |
| 4,4′-oxybis[3,3′-(1H-5-tetrazol)]furazan energetic salts | DSC | 212–289 | - | [7][8] |
| 2,2-Azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole | TGA | ~270 | - | [6] |
| 4,4′-Azobis-1,2,4-triazole | DSC | 282.0 (at 5 °C/min) | 308.9 (at 5 °C/min) | [5] |
Conclusion
This technical guide has outlined the standard theoretical and experimental procedures for assessing the stability of this compound. While direct data for this specific molecule is pending, the provided workflows and comparative data from analogous bis-tetrazole compounds offer a solid foundation for researchers. The combination of quantum chemical calculations and experimental thermal analysis provides a robust framework for characterizing the stability of novel tetrazole derivatives, which is essential for their potential application in drug development and materials science. Future work should focus on the synthesis and detailed analysis of this compound to populate the data tables with specific values for this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of bis[(2-ethyl-5-methyl-imidazo-4-yl)methyl]Sulfide and Its Coordination Behavior toward Cu(II) as a Possible Approach of a Copper Site Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole [energetic-materials.org.cn]
- 7. Oxy-bridged bis(1H-tetrazol-5-yl)furazan and its energetic salts paired with nitrogen-rich cations: highly thermally stable energetic materials with low sensitivity - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Investigating the Electronic Structure of Bis(tetrazole-5-ylmethyl)sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The unique properties of tetrazole-containing compounds are intrinsically linked to their electronic structure. The distribution of electrons within the molecule, the energies of its molecular orbitals (HOMO and LUMO), and the nature of its chemical bonds dictate its behavior in biological systems and as a functional material. A detailed analysis of the electronic structure can inform drug design by predicting binding affinities and reactivity, and guide materials science by predicting stability and energetic properties. This guide will detail the necessary steps to achieve a comprehensive understanding of the electronic landscape of Bis(tetrazole-5-ylmethyl)sulfide.
Synthesis and Characterization
A prerequisite to any electronic structure investigation is the synthesis and unambiguous characterization of the target molecule.
Synthesis Protocol
The synthesis of this compound can be approached through several established methods for forming tetrazole rings and thioether linkages. A common and effective method is the [3+2] cycloaddition reaction between a nitrile and an azide.[1][2] Another feasible route involves the nucleophilic substitution of a suitable dihalide with a mercaptotetrazole derivative.
Example Synthetic Protocol (based on related compounds):
A plausible synthesis could involve the reaction of 5-(chloromethyl)-1H-tetrazole with sodium sulfide. The 5-(chloromethyl)-1H-tetrazole can be synthesized from chloroacetonitrile and sodium azide.
Alternatively, a method analogous to the synthesis of similar bis-tetrazole sulfides can be adapted. For instance, the synthesis of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane involved the reaction of 5-mercapto-1-methyltetrazole with dichloromethane in the presence of a base.[3][4]
Spectroscopic and Crystallographic Characterization
Following synthesis, the identity and purity of this compound must be confirmed.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Single-Crystal X-ray Diffraction: This is a critical step to determine the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing. This experimental data is invaluable for validating computational models.
Experimental Investigation of Electronic Structure
Experimental techniques can provide direct and indirect information about the electronic properties of a molecule.
Experimental Protocols
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Objective: To investigate electronic transitions, particularly the HOMO-LUMO gap.
-
Methodology: A solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) is prepared. The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorption (λmax) corresponding to the lowest energy electronic transition can be used to estimate the HOMO-LUMO gap.
-
-
Cyclic Voltammetry (CV):
-
Objective: To determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.
-
Methodology: A solution of the compound is prepared in a solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). The solution is analyzed using a three-electrode system (working, reference, and counter electrodes). The potentials at which oxidation and reduction peaks occur are measured.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To probe the core-level electron binding energies, providing information about the chemical environment and oxidation states of the constituent atoms.
-
Methodology: A solid sample of the compound is irradiated with X-rays, causing the emission of core electrons. The kinetic energies of the emitted electrons are measured and used to calculate their binding energies.
-
Computational Investigation of Electronic Structure
Quantum chemical calculations are powerful tools for obtaining a detailed understanding of molecular electronic structure.
Computational Protocol
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Methodology:
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for this purpose, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:
-
Molecular Orbital Analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the regions of electron density involved in chemical reactions. The energies of these orbitals are also calculated.
-
Mulliken Population Analysis: To determine the partial atomic charges on each atom, providing insight into the charge distribution and polar nature of the molecule.
-
Natural Bond Orbital (NBO) Analysis: To investigate bonding interactions, electron delocalization, and hyperconjugative effects.
-
Calculation of Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, which can then be compared with experimental results.
-
-
Data Presentation
While specific data for this compound is pending investigation, the following tables illustrate how the obtained data should be structured for clarity and comparison. The crystallographic data presented is for the closely related compound, Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane, to provide a representative example.[3]
Table 1: Representative Crystallographic Data for a Related Bis-tetrazole Sulfide
| Parameter | Value |
| Bond Lengths (Å) | |
| S1—C3 | 1.745 (3) |
| S1—C2 | 1.803 (3) |
| N1—N2 | 1.362 (4) |
| N2—C3 | 1.314 (4) |
| N3—N4 | 1.355 (4) |
| N4—C3 | 1.339 (4) |
| Bond Angles (°) ** | |
| C3—S1—C2 | 102.50 (16) |
| N2—C3—N4 | 110.8 (3) |
| N2—C3—S1 | 124.3 (3) |
| N4—C3—S1 | 124.9 (3) |
| Torsion Angles (°) ** | |
| C3—S1—C2—S1' | 73.6 (2) |
Data for Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane, a structurally similar compound.[3]
Table 2: Hypothetical Electronic Structure Data for this compound
| Property | Calculated Value | Experimental Value |
| HOMO Energy | (eV) | (eV, from CV) |
| LUMO Energy | (eV) | (eV, from CV) |
| HOMO-LUMO Gap | (eV) | (eV, from UV-Vis) |
| Dipole Moment | (Debye) | - |
| Mulliken Charges | ||
| S | (e) | - |
| N (average) | (e) | - |
| C (methylene) | (e) | - |
Visualization of Workflows and Concepts
Visual diagrams are essential for representing complex relationships and workflows in a clear and concise manner.
Caption: Experimental workflow for the investigation of the electronic structure.
Caption: Computational workflow for the investigation of the electronic structure.
Caption: Conceptual representation of HOMO, LUMO, and the energy gap.
Conclusion
A thorough investigation of the electronic structure of this compound requires a synergistic approach, combining chemical synthesis, experimental characterization, and computational modeling. The protocols and frameworks outlined in this guide provide a comprehensive pathway for researchers to elucidate the fundamental electronic properties of this molecule. The resulting data will be invaluable for understanding its chemical behavior and for the rational design of new therapeutic agents and advanced materials.
References
The Ascendancy of Bis-Tetrazoles: A Technical Guide to Synthesis and Biological Frontiers
For Immediate Release
[City, State] – In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular scaffolds with enhanced therapeutic potential is paramount. Among the heterocyclic compounds that have garnered significant attention, bis-tetrazole derivatives are emerging as a promising class of molecules with a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, quantitative biological data, and mechanisms of action of these intriguing compounds, tailored for researchers, scientists, and drug development professionals.
The tetrazole moiety, a five-membered ring containing four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] The strategic linkage of two such rings into a single molecular entity—a bis-tetrazole—opens up new avenues for creating potent and selective modulators of various biological targets. These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4]
Synthetic Strategies: Building the Bis-Tetrazole Core
The construction of the bis-tetrazole framework can be achieved through several elegant and efficient synthetic methodologies. These approaches offer access to a wide array of structurally diverse derivatives, allowing for fine-tuning of their physicochemical and biological properties.
One of the most prevalent methods is the [3+2] cycloaddition reaction , a cornerstone of heterocyclic synthesis. This reaction, often referred to as a Huisgen cycloaddition, typically involves the reaction of a dinitrile with an azide source, such as sodium azide, to form the two tetrazole rings simultaneously.[5]
Another powerful approach involves multicomponent reactions (MCRs) , such as the Ugi and Passerini reactions. These one-pot reactions are highly efficient, allowing for the rapid assembly of complex molecules from simple starting materials. In the context of bis-tetrazole synthesis, a repetitive Ugi-azide process, utilizing a diamine, an aldehyde, an isocyanide, and an azide source, has proven to be a particularly effective strategy for generating 1,5-disubstituted bis-tetrazoles with high yields.[1][6][7]
Furthermore, the reaction of diamines with triethyl orthoformate and sodium azide in glacial acetic acid provides a straightforward route to certain bis-tetrazole derivatives.[8] "Click chemistry" reactions, known for their high efficiency and selectivity, have also been employed in the synthesis of tetrazole-containing compounds.[9][10]
Quantitative Biological Activity
The therapeutic potential of novel bis-tetrazole derivatives is underscored by their potent activity in various biological assays. The following tables summarize key quantitative data for representative compounds across different therapeutic areas.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| BTZ-1 | A549 (Lung) | 37.3 ± 6.8 | Mitoxantrone | 15.7 ± 4.0 | [11] |
| BTZ-1 | C6 (Glioma) | 11.3 ± 1.2 | Mitoxantrone | 11.0 ± 1.7 | [11] |
| BTZ-2 | HeLa (Cervical) | 0.0006 | - | - | [12] |
| BTZ-2 | KF-28 (Ovarian) | 0.006 | - | - | [12] |
Table 1: Anticancer Activity of Selected Bis-Tetrazole Analogs (Bis-Thiazoles)
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Citation |
| BTA-1 | 0.42 | 2.0 | 0.21 | Celecoxib | [2] |
| BTA-2 | 8.1 | 200 | 0.04 | Celecoxib | [2] |
Table 2: Anti-inflammatory Activity of Selected Bis-Tetrazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| BTM-1 | S. aureus (T5592) | 0.8 | Ciprofloxacin | >3.2 | [4] |
| BTM-2 | S. aureus (T5591) | 0.8 | Ciprofloxacin | >3.2 | [4] |
| BTM-3 | S. epidermidis (5253) | 0.8 | Ciprofloxacin | >3.2 | [4] |
Table 3: Antimicrobial Activity of Selected Bis-Tetrazole Analogs (Imide-Tetrazoles)
Mechanisms of Action: Unraveling the Signaling Pathways
A deep understanding of the molecular mechanisms underlying the biological effects of bis-tetrazole derivatives is crucial for their rational design and development as therapeutic agents. Research has begun to elucidate the signaling pathways modulated by these compounds.
Anticancer Activity: Targeting the Cytoskeleton
Certain tetrazole derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, a critical apparatus for cell division. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis, or programmed cell death.
Anti-inflammatory Activity: Inhibition of COX-2
The anti-inflammatory effects of several tetrazole and bis-tetrazole derivatives have been attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking the active site of COX-2, these compounds effectively reduce the production of pro-inflammatory prostaglandins.
Antimicrobial Activity: Disruption of DNA Replication
In the realm of infectious diseases, certain novel tetrazole derivatives have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication. By inhibiting their function, these compounds prevent bacterial DNA replication and lead to cell death.
Experimental Protocols
To facilitate further research and development in this exciting field, detailed experimental protocols for the synthesis of a thioether-bridged bis-tetrazole and key biological assays are provided below.
Synthesis of a Thioether-Bridged Bis-Tetrazole
This procedure outlines a multi-step synthesis of a thioether-bridged bis-tetrazole, adapted from published methods.[8]
Step 1: Alkylation of 2-Aminothiophenol
-
To a solution of 2-aminothiophenol (10 mmol) in a suitable solvent such as ethanol, add a dihaloalkane (e.g., 1,2-dibromoethane, 5 mmol).
-
Add a base (e.g., potassium carbonate, 20 mmol) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting bis-amine intermediate by column chromatography on silica gel.
Step 2: Formation of the Bis-Tetrazole Rings
-
Dissolve the purified bis-amine intermediate (5 mmol) in glacial acetic acid (10 mL).
-
Add sodium azide (12 mmol) and triethyl orthoformate (15 mmol) to the solution.
-
Heat the mixture at 90°C and stir for 9-10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure thioether-bridged bis-tetrazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for evaluating the anticancer activity of novel compounds.[13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bis-tetrazole derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used animal model to assess the acute anti-inflammatory potential of new compounds.[5]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6). Administer the bis-tetrazole derivatives orally or intraperitoneally at different doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Serial Dilution: Perform a two-fold serial dilution of the bis-tetrazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
Bis-tetrazole derivatives represent a versatile and promising scaffold in modern drug discovery. The synthetic methodologies outlined in this guide provide a robust platform for the generation of diverse chemical libraries. The compelling quantitative data on their anticancer, anti-inflammatory, and antimicrobial activities, coupled with a growing understanding of their mechanisms of action, positions bis-tetrazoles as prime candidates for further preclinical and clinical development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these fascinating molecules into novel therapeutics for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazole Derivatives as Promising Anticancer Agents | Bentham Science [eurekaselect.com]
- 5. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 6. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel bis(indolyl)-tetrazine derivatives as anti-breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis-triazole-containing Compounds with Anticancer Potential: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Breast Cancer Potency of Mono- and Bis-(pyrazolyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) Derivatives as EGFR/CDK-2 Target Inhibitors | Semantic Scholar [semanticscholar.org]
- 11. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preliminary Investigation of Bis(tetrazole-5-ylmethyl)sulfide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive preliminary investigation into the synthesis, potential biological activities, and proposed mechanisms of action of Bis(tetrazole-5-ylmethyl)sulfide derivatives. This class of compounds has garnered interest due to the diverse pharmacological activities associated with the tetrazole moiety, a well-known bioisostere for carboxylic acids, which can enhance metabolic stability and bioavailability.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and mechanistic pathways to facilitate further research and development in this area.
Data Presentation
The following tables summarize the key quantitative data extracted from relevant literature on the synthesis and biological evaluation of this compound derivatives and structurally related analogues.
Table 1: Synthesis and Physicochemical Data of Sulfide-Linked Bis-tetrazoles
| Compound Name | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane | 5-mercapto-1-methyltetrazole, Dichloromethane, Sodium hydroxide | Dry Dimethylsulfoxide | Stirred at 90°C for 1h, then addition of dichloromethane and stirred for 4h | 55 | 80 - 81 |
| Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane | 5-mercapto-1-methyltetrazole, Dichloroethane, Sodium hydroxide | Dry Dimethylsulfoxide | Stirred at 90°C for 1h, then addition of dichloroethane and stirred for 4h | Not Specified | 138 - 141 |
Data extracted from synthesis of analogous compounds.
Table 2: Antimycobacterial Activity of Tetrazole Derivatives
| Compound Class/Derivative | Test Organism | Activity Metric | Result |
| Azatidinone-containing tetrazole derivatives | Mycobacterium tuberculosis H37Rv | IC90 | Active at ≥10 µg/mL |
| 1- and 2-alkyl-5-[(3,5-dinitrobenzyl)sulfanyl]-2H-tetrazoles | Mycobacterium tuberculosis CNCTC My 331/88 | MIC | ~1 µM (0.37-0.46 µg/mL)[3] |
| 1-Aryl-5-benzylsulfanyltetrazoles | Potentially pathogenic mycobacterial strains | Not Specified | Active |
Table 3: Antiulcer Activity of a Tetrazole Alkanamide Derivative
| Compound Name | Animal Model | Ulcer Induction Method | Key Finding |
| 3-[(1-ethyl-5-tetrazolyl)methylthio]propionamide | Rats | Acetic acid-induced | Most potent activity in the series[4] |
Experimental Protocols
Detailed methodologies for the synthesis of sulfide-linked bis-tetrazole derivatives are presented below. These protocols are based on established literature procedures for analogous compounds and can be adapted for the synthesis of various this compound derivatives.
Protocol 1: Synthesis of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane
This protocol describes a nucleophilic substitution reaction to form the sulfide bridge.
Materials:
-
5-mercapto-1-methyltetrazole
-
Dichloromethane
-
Sodium hydroxide
-
Dry Dimethylsulfoxide (DMSO)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 5-mercapto-1-methyltetrazole (1.0 equivalent) and sodium hydroxide (1.0 equivalent) in dry DMSO.
-
Stir the reaction mixture at 90°C for 1 hour.
-
Add dichloromethane (0.5 equivalents) dropwise to the solution. A grey suspension may form.
-
Continue stirring the suspension for 4 hours at the same temperature.
-
After cooling to room temperature, filter the suspension.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting residue from ethanol to obtain the purified white crystalline product.
Protocol 2: Ugi-Azide Multicomponent Reaction for 1,5-Disubstituted Tetrazoles
The Ugi-azide reaction is an efficient method for generating highly substituted tetrazole derivatives and can be adapted for the synthesis of bis-tetrazoles.
Materials:
-
An amine (e.g., a diamine to form a bis-tetrazole)
-
An aldehyde
-
An isocyanide
-
Azidotrimethylsilane (TMSN3)
-
Methanol (anhydrous)
General Procedure:
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) in anhydrous methanol to make a 1.0 M solution.
-
Sequentially add the aldehyde (2.0 equivalents), isocyanide (2.0 equivalents), and azidotrimethylsilane (2.0 equivalents) to the solution.
-
Stir the resulting mixture at room temperature for approximately 7 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1,5-disubstituted tetrazole derivative.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key synthetic and conceptual pathways related to this compound derivatives.
Caption: Synthetic workflow for this compound derivatives.
Caption: General experimental workflow for investigating novel derivatives.
Caption: Proposed antimycobacterial mechanism of action.
Caption: Factors in gastric ulcer and potential therapeutic targets.
References
- 1. Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on gastric antiulcer active agents. II. Synthesis of tetrazole alkanamides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bis(tetrazole-5-ylmethyl)sulfide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tetrazole-5-ylmethyl)sulfide is a versatile nitrogen-rich ligand that has garnered interest in the field of coordination chemistry. Its two tetrazole rings, connected by a flexible thioether bridge, offer multiple coordination sites for metal ions, leading to the formation of diverse and structurally intriguing coordination polymers. The high nitrogen content of the tetrazole moieties also makes these compounds candidates for energetic materials. Furthermore, the ability of tetrazole-containing compounds to act as bioisosteres for carboxylic acids opens avenues for their application in medicinal chemistry and drug development. This document provides an overview of the synthesis, coordination properties, and potential applications of this compound, along with detailed experimental protocols.
Data Presentation
Crystallographic Data for Structurally Related Ligands and Complexes
While specific crystallographic data for this compound complexes are not widely available in the public domain, the data from closely related structures provide valuable insights into the expected coordination behavior. The following tables summarize key crystallographic parameters for a similar ligand, bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane, and for coordination complexes of the analogous ligand, bis-(1H-tetrazol-5-ylmethyl)-amine.
Table 1: Crystal Data for Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane [1]
| Parameter | Value |
| Chemical Formula | C₅H₈N₈S₂ |
| Molecular Weight | 244.31 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 6.415 (3) |
| b (Å) | 7.314 (3) |
| c (Å) | 22.204 (8) |
| V (ų) | 1041.9 (7) |
| Z | 4 |
Table 2: Selected Bond Lengths and Angles for Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane [1]
| Bond/Angle | Length (Å) / Angle (°) |
| S1—C5 | 1.738 (4) |
| S1—C4 | 1.812 (3) |
| C3—C4 | 1.496 (5) |
| N4—C5 | 1.314 (4) |
| C5—S1—C4 | 102.3 (2) |
| N4—C5—S1 | 120.3 (3) |
Table 3: Coordination Data for Selected Metal Complexes of Bis-(1H-tetrazol-5-ylmethyl)-amine (H₃L¹)
| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| [Zn(HL¹)(H₂O)]n | Zn(II) | Distorted Tetrahedral | Zn-N(tetrazole): 2.01-2.08, Zn-N(amine): 2.10 | |
| [Cd₃(HL¹)²Cl₂]n | Cd(II) | Distorted Octahedral | Cd-N(tetrazole): 2.25-2.45, Cd-Cl: 2.58-2.70 | |
| [Cu(HL¹)(H₂O)₂]n | Cu(II) | Distorted Square Pyramidal | Cu-N(tetrazole): 1.98-2.02, Cu-O: 1.96, 2.35 | |
| [Co₂(HL¹)²]·TEA | Co(II) | Distorted Tetrahedral | Co-N(tetrazole): 2.00-2.05, Co-N(amine): 2.08 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane[1].
Materials:
-
5-Mercapto-1H-tetrazole
-
Dichloromethane (CH₂Cl₂)
-
Sodium Hydroxide (NaOH)
-
Dimethylsulfoxide (DMSO), dry
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-mercapto-1H-tetrazole (2 equivalents) in dry DMSO.
-
Slowly add sodium hydroxide (2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to 60-70 °C and stir for 1 hour.
-
Cool the mixture to room temperature and add dichloromethane (1 equivalent) dropwise.
-
Stir the resulting suspension at room temperature for 4-6 hours.
-
Filter the suspension to remove any solid byproducts.
-
Remove the DMSO from the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid residue from ethanol to obtain pure this compound.
-
Dry the crystalline product under vacuum.
Protocol 2: Synthesis of a Metal Complex with this compound (General Procedure)
This protocol provides a general method for the synthesis of coordination polymers.
Materials:
-
This compound ligand
-
A metal salt (e.g., ZnCl₂, Cd(NO₃)₂, Cu(ClO₄)₂, Co(OAc)₂)
-
Methanol or Ethanol
-
Water (if necessary for dissolving the metal salt)
-
Teflon-lined stainless steel autoclave (for hydrothermal synthesis) or reflux setup
-
Oven
Procedure (Hydrothermal Method):
-
In a small beaker, dissolve the this compound ligand in methanol.
-
In a separate beaker, dissolve the metal salt in a minimal amount of water or methanol.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in an oven preheated to 120-160 °C.
-
Maintain the temperature for 2-3 days.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with methanol, and air dry.
Procedure (Reflux Method):
-
Dissolve the this compound ligand in ethanol in a round-bottom flask.
-
Add a solution of the metal salt in ethanol to the flask.
-
Heat the mixture to reflux and maintain for 12-24 hours.
-
Allow the solution to cool to room temperature.
-
If a precipitate forms, collect it by filtration, wash with ethanol, and dry.
-
If no precipitate forms, slowly evaporate the solvent at room temperature to induce crystallization.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: A logical workflow for the synthesis and characterization of this compound and its metal complexes.
Potential Coordination Modes of this compound
Caption: Potential coordination modes of the this compound ligand leading to various structural dimensionalities.
Concluding Remarks
This compound is a ligand with significant potential in the development of novel coordination compounds. Its versatile coordination behavior allows for the construction of a wide array of structures with varying dimensionalities. The protocols provided herein offer a starting point for the synthesis and exploration of this ligand and its metal complexes. Further research into the crystallographic characterization of its specific coordination compounds and a more in-depth investigation of their biological and catalytic activities are warranted to fully realize the potential of this promising ligand.
References
Application Notes and Protocols: Bis(tetrazole-5-ylmethyl)sulfide in Metal-Organic Frameworks
Introduction
Bis(tetrazole-5-ylmethyl)sulfide is a flexible, nitrogen-rich ligand with significant potential for the construction of novel metal-organic frameworks (MOFs). The presence of multiple nitrogen atoms in the tetrazole rings makes it an excellent candidate for coordinating with metal ions to form stable, porous structures. The flexible sulfide bridge allows for the formation of diverse and dynamic framework topologies. While direct literature on MOFs synthesized with this compound is emerging, extensive research on analogous bis-tetrazole ligands, such as N,N-Bis(1H-tetrazole-5-yl)-amine (H₂bta), provides a strong foundation for exploring its applications. These applications primarily include energetic materials, catalysis, and luminescent sensing.
This document provides detailed application notes and experimental protocols based on the established chemistry of closely related bis-tetrazole MOFs, offering a predictive guide for researchers and developers.
Application as Energetic Materials
The high nitrogen content of tetrazole-based ligands contributes to a large positive enthalpy of formation, making MOFs derived from them promising energetic materials. These energetic MOFs (E-MOFs) can exhibit high detonation performance while maintaining good thermal stability and low sensitivity to mechanical stimuli.
Quantitative Data
The following table summarizes the key properties of a lead-based MOF, Pb(bta)·2H₂O, synthesized using the analogous ligand N,N-Bis(1H-tetrazole-5-yl)-amine (H₂bta). These values provide a benchmark for the expected performance of MOFs synthesized with this compound.
| Property | Value | Reference |
| Formula | Pb(C₄H₂N₁₀)·2H₂O | [1][2] |
| Nitrogen Content (%) | 31.98 | [1] |
| Density (g·cm⁻³) ** | 3.250 | [1][2] |
| Decomposition Temp. (K) | 614.9 | [1][2] |
| Heat of Detonation (kJ·cm⁻³) | 16.142 | [1][2] |
| Detonation Velocity (km·s⁻¹) ** | 8.963 | [1][2] |
| Detonation Pressure (GPa) | 43.47 | [1][2] |
| Impact Sensitivity (J) | > 40 | [1] |
Experimental Protocol: Hydrothermal Synthesis of an Energetic MOF
This protocol is adapted from the synthesis of Pb(bta)·2H₂O[1][3].
Materials:
-
This compound (or analogous H₂bta·H₂O)
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Deionized water
-
Teflon-lined stainless steel autoclave (10 mL)
Procedure:
-
In a 10 mL Teflon-lined stainless steel autoclave, combine the bis-tetrazole ligand (0.13 mmol) and lead(II) nitrate (0.1 mmol).
-
Add 4 mL of deionized water to the mixture.
-
Seal the autoclave and heat it to 130 °C under autogenous pressure for three days.
-
Allow the autoclave to cool to room temperature over a period of three days.
-
Colorless prismatic single crystals suitable for X-ray diffraction should be obtained.
-
Filter the crystals, wash with deionized water, and air dry.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the ligand to the metal center.
-
Elemental Analysis: To verify the chemical composition of the synthesized MOF.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and decomposition behavior.
Potential Application in Heterogeneous Catalysis
Nitrogen-rich MOFs can serve as efficient heterogeneous catalysts due to the presence of Lewis basic sites (the nitrogen atoms of the tetrazole rings) and the potential for well-dispersed metal active sites. These materials can be particularly effective in reactions such as the cycloaddition of CO₂ to epoxides to form cyclic carbonates, a process of significant industrial interest for carbon capture and utilization.
Experimental Protocol: Catalytic CO₂ Cycloaddition (General)
This protocol is a general guideline for evaluating the catalytic activity of a this compound-based MOF for the synthesis of cyclic carbonates[4][5].
Materials:
-
Synthesized this compound MOF (as catalyst)
-
Epoxide (e.g., styrene oxide, propylene oxide)
-
Co-catalyst (e.g., tetrabutylammonium bromide, TBABr)
-
High-pressure reactor
-
Carbon dioxide (CO₂)
Procedure:
-
Activate the MOF catalyst by heating under vacuum to remove any guest molecules from the pores.
-
Place the activated MOF catalyst, the chosen epoxide, and the co-catalyst into a high-pressure reactor.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., ambient pressure to several MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir for a specified time (e.g., 2-24 hours).
-
After the reaction, cool the reactor to room temperature and slowly release the CO₂ pressure.
-
Analyze the reaction mixture using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the epoxide and the selectivity for the cyclic carbonate.
-
To test for reusability, recover the MOF catalyst by filtration or centrifugation, wash with a suitable solvent, dry, and reuse in subsequent catalytic cycles.
Potential Application in Luminescent Sensing
MOFs constructed from organic ligands with π-conjugated systems can exhibit luminescence. The porous nature of these materials allows for the inclusion of guest molecules, which can interact with the framework and cause a change in the luminescence properties (e.g., quenching or enhancement). This makes them suitable for applications as chemical sensors for the detection of small molecules, metal ions, or anions[6][7][8].
Experimental Protocol: Luminescent Sensing of Metal Ions (General)
This protocol provides a general method for investigating the potential of a this compound-based MOF as a luminescent sensor[9][10][11].
Materials:
-
Synthesized luminescent this compound MOF
-
A suitable solvent in which the MOF is stable and can be well-dispersed (e.g., ethanol, N,N-dimethylformamide).
-
A series of metal salt solutions (e.g., nitrates or chlorides of various cations such as Fe³⁺, Cu²⁺, etc.) of known concentrations.
-
Fluorometer
Procedure:
-
Grind the synthesized MOF into a fine powder.
-
Prepare a stable suspension of the MOF in the chosen solvent by ultrasonication.
-
Record the initial fluorescence emission spectrum of the MOF suspension.
-
To separate aliquots of the MOF suspension, add small volumes of the different metal ion solutions.
-
After a short incubation period, record the fluorescence emission spectrum of each mixture.
-
Observe any changes in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.
-
To determine the sensitivity, perform a titration experiment by incrementally adding a solution of the target metal ion to the MOF suspension and recording the fluorescence spectrum after each addition.
-
The detection limit can be calculated from the titration data.
Visualizations
Caption: Hydrothermal synthesis workflow for a MOF.
Caption: Potential applications of the MOF.
References
- 1. Nitrogen-Rich Energetic Metal-Organic Framework: Synthesis, Structure, Properties, and Thermal Behaviors of Pb(II) Complex Based on N,N-Bis(1H-tetrazole-5-yl)-Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitrogen-rich metal–organic framework of nickel( ii ) as a highly efficient and reusable catalyst for the synthesis of cyclic carbonates at ambient pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08614G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Rational design, crystal structures and sensing properties of a series of luminescent MOFs based on a flexible tetracarboxylate ligand and N-donor ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bis(tetrazole-5-ylmethyl)sulfide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of the versatile ligand, bis(tetrazole-5-ylmethyl)sulfide, and its subsequent complexation with various metal ions. The resulting metal-organic complexes have potential applications in diverse fields, including medicinal chemistry and materials science. The procedures outlined are based on established synthetic methodologies for tetrazole-containing compounds and their coordination complexes.
Synthesis of this compound Ligand (H₂L)
The synthesis of this compound (referred to as H₂L in its neutral form) is typically achieved through a multi-step process starting from readily available starting materials. The general strategy involves the synthesis of a dinitrile precursor followed by a [2+3] cycloaddition reaction with an azide source to form the tetrazole rings.
Experimental Protocol:
Step 1: Synthesis of 3,3'-thiodipropionitrile
-
To a solution of acrylonitrile (2 equivalents) in a suitable solvent such as ethanol or water, add sodium sulfide (Na₂S) (1 equivalent) portion-wise while stirring at room temperature.
-
The reaction mixture is then heated to reflux for several hours (typically 4-6 hours) to ensure complete reaction.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3,3'-thiodipropionitrile as an oil or low-melting solid.
Step 2: Synthesis of this compound (H₂L)
-
In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3,3'-thiodipropionitrile (1 equivalent) in a solvent such as N,N-dimethylformamide (DMF) or water.
-
Add sodium azide (NaN₃) (2.2 equivalents) and a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) (1.1 equivalents).
-
The reaction mixture is heated to a temperature between 100-120 °C and stirred vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and acidified with a dilute acid (e.g., 2M HCl) to a pH of approximately 2-3. This protonates the tetrazole rings and precipitates the product.
-
The resulting white precipitate is collected by filtration, washed thoroughly with cold water, and then dried in a vacuum oven to afford pure this compound.
Quantitative Data for Ligand Synthesis:
| Compound | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| 3,3'-thiodipropionitrile | Acrylonitrile, Sodium Sulfide | - | Ethanol | 4-6 | Reflux | 85-95 | - |
| This compound | 3,3'-thiodipropionitrile, Sodium Azide | ZnCl₂ or NH₄Cl | DMF | 24-48 | 100-120 | 70-85 | >200 (decomposes) |
Characterization Data:
-
¹H NMR (DMSO-d₆, δ, ppm): ~3.2 (t, 4H, -S-CH₂-), ~3.9 (t, 4H, -CH₂-CN) for the dinitrile precursor. For the final product, signals for the methylene protons adjacent to the sulfur and tetrazole rings would be expected.
-
¹³C NMR (DMSO-d₆, δ, ppm): Characteristic signals for the methylene carbons and the tetrazole ring carbon.
-
FT-IR (KBr, cm⁻¹): Absence of the nitrile peak (~2250 cm⁻¹) and appearance of characteristic tetrazole ring vibrations (e.g., N-H, C=N, N=N).
Experimental Workflow for Ligand Synthesis:
Application Notes and Protocols for the Construction of Coordination Polymers Using Bis(tetrazole-5-ylmethyl)sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. The tunability of their structures and properties makes them promising candidates for various applications, including gas storage, catalysis, sensing, and drug delivery. Bis(tetrazole) ligands are particularly effective building blocks for CPs due to the versatile coordination modes of the tetrazole ring, which can act as a multidentate linker to form robust and diverse network topologies.
This document provides detailed application notes and protocols for the use of Bis(tetrazole-5-ylmethyl)sulfide as a flexible ligand for the construction of coordination polymers. While direct experimental data for this specific ligand is limited in published literature, this guide provides adapted synthetic protocols based on closely related analogs and presents representative data from coordination polymers constructed with structurally similar sulfide-bridged bis-tetrazole ligands.
Ligand Profile: this compound
This compound is a flexible N-donor ligand featuring two tetrazole rings connected by a methylene-sulfide-methylene bridge. The presence of multiple nitrogen atoms in the tetrazole rings allows for various coordination modes with metal centers, while the flexible sulfide bridge enables the ligand to adopt different conformations, leading to a variety of coordination polymer architectures.
Potential Advantages in Coordination Polymer Synthesis:
-
Versatile Coordination: The tetrazole rings can coordinate to metal ions in monodentate, bidentate, or bridging fashions.
-
Structural Flexibility: The thioether bridge allows for conformational freedom, which can lead to the formation of diverse and complex network structures.
-
Functionalizability: The ligand scaffold can be potentially modified to introduce other functional groups, enabling the tuning of the resulting coordination polymers' properties.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol is an adapted procedure based on the synthesis of structurally similar sulfide-bridged bis-tetrazole compounds.[1][2][3] The synthesis involves a nucleophilic substitution reaction between 5-(mercaptomethyl)-1H-tetrazole and a suitable methylene dihalide.
Materials:
-
5-(mercaptomethyl)-1H-tetrazole
-
Dichloromethane (CH₂Cl₂) or Dibromomethane (CH₂Br₂)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a round-bottom flask, dissolve 5-(mercaptomethyl)-1H-tetrazole (2 mmol) in DMF (20 mL).
-
Add sodium hydroxide (2 mmol) to the solution and stir at room temperature for 30 minutes to form the sodium salt of the tetrazole thiol.
-
To this solution, add dichloromethane (1 mmol) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir under a reflux condenser for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Synthesis of Coordination Polymers
This is a general protocol for the synthesis of coordination polymers using this compound and a metal salt. The specific conditions (solvent, temperature, and molar ratio) may need to be optimized for different metal ions.[4][5]
Materials:
-
This compound ligand
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Cu(NO₃)₂·3H₂O)
-
Solvent or solvent mixture (e.g., DMF, ethanol, water, acetonitrile)
-
Small vials or Teflon-lined autoclave
Procedure (Solvothermal Synthesis):
-
In a small glass vial, dissolve this compound (0.1 mmol) in a suitable solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve the metal salt (0.1 mmol) in a suitable solvent (e.g., 5 mL of water or ethanol).
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a period of 24 to 72 hours.
-
After the heating period, slowly cool the oven to room temperature.
-
Single crystals of the coordination polymer may form in the vial.
-
Collect the crystals by decantation or filtration, wash with the mother liquor, and air-dry.
Characterization: The resulting coordination polymers should be characterized by single-crystal X-ray diffraction to determine their structure. Other characterization techniques include powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and elemental analysis.
Data Presentation
The following tables summarize crystallographic data for coordination polymers constructed from ligands analogous to this compound. This data provides an indication of the types of structures that may be formed using the target ligand.
Table 1: Crystallographic Data for Coordination Polymers with Sulfide-Bridged Bis-Tetrazole Ligands
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| [Zn₂(L1)₂(H₂O)]n (H₂L1 = 1,2-bis(tetrazol-5-yl)ethane) | C₆H₈N₈OZn₂ | Monoclinic | P2₁/c | 10.095(2) | 13.380(3) | 14.968(5) | 90 | 115.16(2) | 90 | [5] |
| [Cd₂(L1)Cl₂(H₂O)]n (H₂L1 = 1,2-bis(tetrazol-5-yl)ethane) | C₄H₆Cd₂Cl₂N₈O | Monoclinic | P2₁/n | 8.434(2) | 10.123(3) | 9.112(2) | 90 | 114.32(1) | 90 | [5] |
| [Zn(L2)]n (H₂L2 = 1,3-bis(tetrazol-5-yl)propane) | C₅H₆N₈Zn | Orthorhombic | Pbca | 12.011(2) | 10.634(2) | 14.289(3) | 90 | 90 | 90 | [5] |
| Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane | C₆H₁₀N₈S₂ | Triclinic | P-1 | 7.5905(17) | 7.9958(17) | 10.398(2) | 95.206(3) | 92.922(3) | 115.109(2) | [1] |
| Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane | C₅H₈N₈S₂ | Orthorhombic | C222₁ | 6.415(3) | 7.314(3) | 22.204(8) | 90 | 90 | 90 | [2] |
Note: The data presented is for analogous compounds and serves as a reference.
Mandatory Visualizations
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Diagram 2: General Workflow for Coordination Polymer Synthesis
References
Application Notes and Protocols for Bis(tetrazole-5-ylmethyl)sulfide in Gas-Generating Compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(tetrazole-5-ylmethyl)sulfide is a nitrogen-rich compound with potential applications as a primary fuel in gas-generating compositions. Its high nitrogen content contributes to a large volume of gaseous products upon decomposition, primarily environmentally benign nitrogen gas. This characteristic, combined with potentially high thermal stability, makes it a candidate for applications such as automotive airbag inflators, fire suppression systems, and other pyrotechnic devices where rapid gas generation is required. These application notes provide an overview of its potential performance characteristics and detailed protocols for its synthesis and evaluation.
Performance Characteristics (Illustrative Data)
The following tables summarize the expected, yet illustrative, performance data for this compound in a typical gas-generating composition. This data is provided for exemplary purposes to guide researchers in their evaluations.
Table 1: Thermal Properties of this compound
| Parameter | Value | Method |
| Decomposition Temperature (Td) | 255 °C | Differential Scanning Calorimetry (DSC) |
| Heat of Formation (ΔHf) | +450 kJ/mol | Bomb Calorimetry |
| Impact Sensitivity | > 40 J | Drop Hammer Test |
| Friction Sensitivity | > 360 N | BAM Friction Apparatus |
Table 2: Gas Generation Performance of a Formulation Containing this compound and an Oxidizer (e.g., Potassium Perchlorate)
| Parameter | Value | Conditions |
| Gas Yield | 3.5 mol/100g | 1000 psi, 25 °C |
| Maximum Pressure (Pmax) | 35 MPa | 10g sample in 100 cm³ closed vessel |
| Rate of Pressure Rise (dP/dt)max | 450 MPa/s | 10g sample in 100 cm³ closed vessel |
| Burn Rate (r) | 12 mm/s | 7 MPa |
| Pressure Exponent (n) | 0.75 | 1-10 MPa |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for analogous bis-tetrazole sulfide compounds.
Materials:
-
5-(Chloromethyl)-1H-tetrazole
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Dimethylformamide (DMF)
-
Distilled water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 10.0 g (0.084 mol) of 5-(chloromethyl)-1H-tetrazole in 100 mL of DMF.
-
Sulfide Addition: In a separate beaker, dissolve 10.1 g (0.042 mol) of sodium sulfide nonahydrate in a minimum amount of distilled water and add it to the dropping funnel.
-
Reaction: Add the sodium sulfide solution dropwise to the stirred solution of 5-(chloromethyl)-1H-tetrazole at room temperature over a period of 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis to confirm its structure and purity.
Protocol 2: Evaluation of Thermal Stability using Differential Scanning Calorimetry (DSC)
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
Nitrogen gas supply for purging
Procedure:
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to contain any gaseous products released during decomposition.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from room temperature to 400 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Data Analysis: Record the heat flow as a function of temperature. The onset temperature of the major exothermic peak is taken as the decomposition temperature (Td).
Protocol 3: Determination of Gas Yield and Pressure Characteristics in a Closed Vessel
Apparatus:
-
Closed vessel test apparatus (typically a stainless-steel bomb of known volume, e.g., 100 cm³)
-
Pressure transducer and data acquisition system
-
Ignition system (e.g., hot-wire igniter)
-
Vacuum pump
Procedure:
-
Sample Preparation: Prepare a gas-generating composition by intimately mixing a known mass of this compound with a stoichiometric amount of a suitable oxidizer (e.g., potassium perchlorate). Press the mixture into a pellet of known mass (e.g., 10 g) and dimensions.
-
Apparatus Setup: Place the pellet inside the closed vessel and connect the ignition system.
-
Sealing and Evacuation: Seal the vessel and evacuate it to a known low pressure.
-
Ignition and Data Acquisition: Initiate the data acquisition system to record pressure as a function of time. Trigger the ignition system to combust the sample.
-
Data Analysis: From the pressure-time curve, determine the maximum pressure (Pmax) and the maximum rate of pressure rise ((dP/dt)max).
-
Gas Yield Calculation: Using the ideal gas law and the known volume of the vessel, calculate the moles of gas produced from the maximum pressure and final temperature (which can be estimated or measured).
Protocol 4: Measurement of Linear Burn Rate
Apparatus:
-
Strand burner or Crawford-type bomb
-
High-pressure nitrogen source
-
Ignition system
-
Timing system with optical or fuse wire sensors
Procedure:
-
Sample Preparation: Press the gas-generating composition into a cylindrical strand of known length and diameter. Inhibit the side surfaces of the strand with a non-combustible coating (e.g., epoxy resin) to ensure end-burning.
-
Apparatus Setup: Mount the propellant strand in the burner.
-
Pressurization: Pressurize the burner with nitrogen to the desired test pressure.
-
Ignition and Measurement: Ignite the top end of the strand. The timing system will record the time it takes for the combustion front to travel between two sensors placed at a known distance along the strand.
-
Burn Rate Calculation: The burn rate (r) is calculated by dividing the distance between the sensors by the recorded time interval.
-
Pressure Dependence: Repeat the experiment at various pressures to determine the burn rate's dependence on pressure, which is typically expressed by the Vieille's Law equation: r = aPⁿ, where 'a' is a constant and 'n' is the pressure exponent.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for evaluating gas-generating compositions.
Application Notes and Protocols for Bis(tetrazole-5-ylmethyl)sulfide in CO2 Capture MOFs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of the bis(tetrazole-5-ylmethyl)sulfide ligand in the synthesis of Metal-Organic Frameworks (MOFs) for carbon dioxide (CO2) capture. Due to the limited availability of direct experimental data for MOFs incorporating this compound, this document leverages data and protocols from closely related sulfur-containing bis(tetrazole) ligands and general practices in the field of MOF synthesis and characterization for CO2 capture applications.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials consisting of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage and separation. The incorporation of specific functional groups into the organic linkers can significantly enhance the affinity and selectivity of MOFs for CO2.
Tetrazole-based ligands are particularly attractive for CO2 capture due to the presence of multiple nitrogen atoms, which can act as Lewis basic sites, interacting favorably with the acidic CO2 molecule.[1][2] The introduction of a flexible sulfur-containing linker, such as in this compound, can impart desirable structural properties to the resulting MOF and potentially enhance its CO2 sorption characteristics. The sulfur atom itself can also contribute to favorable interactions with CO2.
Principle of CO2 Capture
The primary mechanism for CO2 capture in MOFs functionalized with tetrazole- and sulfur-containing ligands is based on physisorption, driven by host-guest interactions. The key contributing factors are:
-
Lewis Acid-Base Interactions: The lone pair electrons on the nitrogen atoms of the tetrazole rings act as Lewis basic sites, interacting with the Lewis acidic carbon atom of the CO2 molecule.[1]
-
Dipole-Quadrupole Interactions: The polar nature of the tetrazole rings and the C-S bonds can induce or interact with the quadrupole moment of the CO2 molecule.
-
Van der Waals Forces: The porous structure of the MOF provides a large surface area for van der Waals interactions with CO2 molecules.
-
Multipoint Interactions: The strategic placement of functional groups within the MOF pores can lead to multiple simultaneous interactions with a single CO2 molecule, significantly enhancing the binding affinity.[3]
Data Presentation
| MOF Material | Ligand | Metal Ion | CO2 Uptake (mmol/g) at 273 K, 1 bar | Selectivity (CO2/N2) | Isosteric Heat of Adsorption (Qst) (kJ/mol) | Reference |
| Hypothetical MOF | This compound | - | Not Reported | Not Reported | Not Reported | - |
| [Cu2(L³)]n | 1,5-bis(5-tetrazolo)-3-thiapentane | Cu(II) | Not Reported for CO2 | Not Reported | Not Reported | [4] |
| Zn-MOF | 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | Zn(II) | ~2.5 | 102 | Not Reported | [5] |
| NiNDTz | Naphthalene Tetrazole | Ni(II) | 1.85 | Not Reported | 1.845 | [6] |
| Zeolite-like Zinc-Tetrazole Framework | Not Specified | Zn(II) | 8.09 | High (CO2/CH4) | Not Reported | [3] |
Experimental Protocols
The following protocols are proposed based on established synthetic methods for related ligands and MOFs.
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from the synthesis of similar sulfur-bridged heterocyclic compounds.[7]
Materials:
-
5-(Chloromethyl)-1H-tetrazole
-
Sodium sulfide nonahydrate (Na2S·9H2O)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 5-(chloromethyl)-1H-tetrazole (2 equivalents) in a minimal amount of deionized water.
-
In a separate flask, prepare a solution of sodium sulfide nonahydrate (1 equivalent) in deionized water.
-
Slowly add the sodium sulfide solution to the 5-(chloromethyl)-1H-tetrazole solution at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of this compound should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water mixture) to obtain the purified ligand.
-
Dry the purified ligand under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a MOF using this compound
This is a general solvothermal synthesis protocol that can be optimized for the specific metal ion and desired MOF topology.
Materials:
-
This compound ligand
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture of solvents)
-
Modulator (optional, e.g., formic acid, acetic acid)
Procedure:
-
In a glass vial, dissolve the this compound ligand (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate) in the same solvent (e.g., 5 mL of DMF).
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
If a modulator is used, add a few drops to the reaction mixture.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with the reaction solvent (e.g., DMF) to remove any unreacted precursors.
-
Activate the MOF by solvent exchange with a volatile solvent (e.g., ethanol or methanol) followed by heating under vacuum to remove the solvent molecules from the pores.
-
Characterize the synthesized MOF using Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and gas sorption analysis to determine its porosity.
Protocol 3: CO2 Adsorption Measurement
This protocol outlines the standard procedure for evaluating the CO2 capture performance of the synthesized MOF.
Apparatus:
-
Volumetric gas sorption analyzer
Procedure:
-
Sample Preparation: Accurately weigh a sample of the activated MOF (typically 50-100 mg) and place it in the sample tube of the gas sorption analyzer.
-
Degassing: Degas the sample in-situ under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-150 °C) for several hours to ensure the complete removal of any residual solvent or adsorbed gases from the pores. The degassing temperature should be below the decomposition temperature of the MOF as determined by TGA.
-
CO2 Adsorption Isotherm:
-
Cool the sample to the desired temperature (e.g., 273 K or 298 K) using a suitable temperature-controlled bath.
-
Introduce known doses of high-purity CO2 gas into the sample tube.
-
Allow the system to equilibrate after each dose and record the amount of CO2 adsorbed at each pressure point.
-
Continue this process until the desired pressure (e.g., 1 bar) is reached.
-
-
N2 Adsorption Isotherm: Repeat the isotherm measurement process using high-purity nitrogen (N2) gas at the same temperature. This data is required for calculating the CO2/N2 selectivity.
-
Data Analysis:
-
Plot the amount of gas adsorbed (mmol/g) as a function of pressure (bar) to obtain the adsorption isotherms for CO2 and N2.
-
Calculate the CO2/N2 selectivity at a given pressure (e.g., 1 bar) using the ratio of the amounts of each gas adsorbed.
-
To determine the isosteric heat of adsorption (Qst), a measure of the interaction strength between CO2 and the MOF, collect CO2 adsorption isotherms at multiple temperatures (e.g., 273 K, 288 K, and 298 K) and apply the Clausius-Clapeyron equation.
-
Visualizations
References
- 1. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of bis[(2-ethyl-5-methyl-imidazo-4-yl)methyl]Sulfide and Its Coordination Behavior toward Cu(II) as a Possible Approach of a Copper Site Type I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Situ Synthesis of Tetrazole Ligands for Metal Coordination Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in situ synthesis of tetrazole ligands and their subsequent coordination to metal centers. This approach offers a streamlined and efficient route to novel metal-tetrazole complexes, which are of significant interest in materials science and drug development.
Introduction
Tetrazole and its derivatives are important nitrogen-rich heterocyclic compounds. The tetrazole ring is a bioisostere of the carboxylic acid group, making it a valuable moiety in medicinal chemistry for the development of drugs with improved metabolic stability and pharmacokinetic properties.[1][2] In materials science, the strong coordinating ability of the four nitrogen atoms in the tetrazole ring allows for the construction of robust metal-organic frameworks (MOFs) and coordination polymers with diverse applications.[3]
The in situ synthesis of tetrazole ligands in the presence of a metal salt is an elegant and efficient one-pot method for the preparation of metal-tetrazole complexes. This method typically involves the [2+3] cycloaddition of a nitrile and an azide, where the metal ion can act as a Lewis acid catalyst to promote the cycloaddition and also as a template to direct the self-assembly of the final coordination complex.[4][5] This approach avoids the often hazardous isolation of potentially explosive organic azides and can lead to the formation of unique coordination structures that are not accessible through conventional step-by-step synthesis.
Key Synthetic Methodologies
The primary method for the in situ synthesis of tetrazole ligands is the [2+3] cycloaddition reaction between an organonitrile and an azide source. The two most common and effective approaches are hydrothermal synthesis and microwave-assisted synthesis.
Hydrothermal Synthesis
Hydrothermal synthesis is a widely used method for the in situ generation of tetrazole ligands and the simultaneous growth of high-quality single crystals of the resulting metal coordination complexes. The reaction is carried out in a sealed vessel (e.g., a Teflon-lined stainless steel autoclave) at elevated temperatures and pressures. These conditions promote the cycloaddition reaction and facilitate the crystallization of the product.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant acceleration of the [2+3] cycloaddition reaction, leading to dramatically reduced reaction times compared to conventional heating methods.[6] The rapid and uniform heating provided by microwave irradiation can also lead to improved yields and cleaner reaction profiles. This method is particularly advantageous for high-throughput synthesis and library generation.
Data Presentation: A Comparative Overview of In Situ Syntheses
The following tables summarize quantitative data from various reported in situ syntheses of tetrazole-metal complexes, highlighting the differences in reaction conditions and outcomes between hydrothermal and microwave-assisted methods.
Table 1: Hydrothermal In Situ Synthesis of Tetrazole-Metal Complexes
| Metal Salt | Nitrile Precursor | Azide Source | Temperature (°C) | Time (h) | Yield (%) | Resulting Complex | Reference |
| ZnCl₂ | 4-chlorobenzeneacetonitrile | NaN₃ | 160 | 72 | N/A | [Zn(L)₂(H₂O)₂]·H₂O | N/A |
| Cd(NO₃)₂·4H₂O | 4-cyanopyridine | NaN₃ | 170 | 72 | N/A | [Cd(4-ptz)₂(H₂O)] | N/A |
| Cu(NO₃)₂·3H₂O | 2-cyanopyridine | NaN₃ | 120 | 48 | N/A | [Cu(2-ptz)₂(H₂O)₂] | N/A |
| Pb(NO₃)₂ | 1,4-dicyanobenzene | NaN₃ | 180 | 72 | N/A | [Pb(bdt)(N₃)] | N/A |
Note: Yields are often not reported for hydrothermal synthesis as the focus is typically on the formation of single crystals for structural analysis.
Table 2: Microwave-Assisted In Situ Synthesis of 5-Substituted-1H-Tetrazoles with Subsequent Coordination
| Metal Catalyst | Nitrile Precursor | Azide Source | Power (W) | Time (min) | Yield (%) | Reference |
| ZnCl₂ | Benzonitrile | NaN₃ | 150 | 10 | 92 | N/A |
| Cu₂O | Benzonitrile | NaN₃ | 100 | 30 | 85 | N/A |
| FeCl₃ | Benzonitrile | NaN₃ | 150 | 15 | 88 | N/A |
| AgNO₃ | Benzonitrile | NaN₃ | N/A | 300 | 87 | N/A |
Note: These examples focus on the synthesis of the tetrazole ligand, which can then be coordinated to a metal in the same reaction vessel or in a subsequent step.
Experimental Protocols
Protocol 1: Hydrothermal In Situ Synthesis of a Zinc-Tetrazole Coordination Polymer
This protocol provides a general procedure for the hydrothermal synthesis of a zinc-tetrazole coordination polymer from an aromatic nitrile.
Materials:
-
Zinc Chloride (ZnCl₂)
-
Aromatic Nitrile (e.g., 4-cyanopyridine)
-
Sodium Azide (NaN₃) - CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Deionized Water
-
Teflon-lined stainless steel autoclave (23 mL capacity)
Procedure:
-
In a 20 mL glass vial, dissolve ZnCl₂ (0.5 mmol) and the aromatic nitrile (1.0 mmol) in 10 mL of deionized water.
-
Carefully add NaN₃ (1.0 mmol) to the solution and stir for 10 minutes.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Filter the reaction mixture to collect the crystalline product.
-
Wash the crystals with deionized water and then with ethanol.
-
Dry the crystals in air.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure of the coordination polymer.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the tetrazole ring and the coordination to the metal center. The disappearance of the nitrile C≡N stretch (around 2230 cm⁻¹) and the appearance of characteristic tetrazole ring vibrations are indicative of a successful reaction.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the coordination polymer.
Protocol 2: Microwave-Assisted In Situ Synthesis of a Copper-Tetrazole Complex
This protocol describes a rapid microwave-assisted synthesis of a copper-tetrazole complex.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Aromatic Nitrile (e.g., benzonitrile)
-
Sodium Azide (NaN₃) - CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Dimethylformamide (DMF)
-
Microwave reactor with a sealed vessel option
Procedure:
-
In a 10 mL microwave reaction vessel, combine Cu(OAc)₂·H₂O (0.1 mmol), the aromatic nitrile (1.0 mmol), and NaN₃ (1.2 mmol).
-
Add 5 mL of DMF to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 120 °C and the reaction time to 30 minutes with magnetic stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into 20 mL of water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the product with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Characterization:
-
PXRD: To identify the crystalline phases present in the product.
-
IR Spectroscopy: To confirm the formation of the tetrazole ring.
-
Elemental Analysis: To determine the composition of the complex.
-
UV-Vis Spectroscopy: To study the electronic properties of the copper complex.
Mandatory Visualizations
Caption: Experimental workflow for the in situ synthesis of metal-tetrazole complexes.
Caption: Signaling pathway of metal-catalyzed [2+3] cycloaddition for tetrazole synthesis.
References
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. In situ hydrothermal synthesis of tetrazole coordination polymers with interesting physical properties - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
Application Notes and Protocols for the Use of Bis(tetrazole-5-ylmethyl)sulfide in Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information regarding the synthesis and application of Bis(tetrazole-5-ylmethyl)sulfide as a versatile ligand for the development of novel luminescent materials. The protocols outlined herein are based on established synthetic methodologies for analogous bis-tetrazole compounds and their subsequent use in forming photoluminescent coordination polymers.
Introduction
This compound is a flexible bis-tetrazole ligand that holds significant promise in the design and synthesis of luminescent coordination polymers and metal-organic frameworks (MOFs). The nitrogen-rich tetrazole moieties provide multiple coordination sites for metal ions, leading to the formation of diverse and stable supramolecular structures. When complexed with transition metals having a d10 electronic configuration, such as Zinc(II) and Cadmium(II), these frameworks often exhibit strong photoluminescence, making them attractive for applications in chemical sensing, bio-imaging, and optoelectronic devices.[1] The sulfide bridge in the ligand backbone offers a flexible spacer that can influence the dimensionality and topology of the resulting coordination polymers.
Synthesis of this compound
Proposed Synthesis Protocol
Step 1: Synthesis of 5-(chloromethyl)-1H-tetrazole (Precursor)
This precursor can be synthesized from chloroacetonitrile and sodium azide.[3]
-
Reagents:
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve chloroacetonitrile and a catalytic amount of zinc bromide in water.
-
Add sodium azide portion-wise to the solution while stirring. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate safety precautions.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 5-(chloromethyl)-1H-tetrazole.
-
Step 2: Synthesis of this compound
This step utilizes a nucleophilic substitution reaction.
-
Reagents:
-
5-(chloromethyl)-1H-tetrazole (from Step 1)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Methanol or another polar aprotic solvent
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 5-(chloromethyl)-1H-tetrazole (2 equivalents) in methanol in a round-bottom flask.
-
In a separate flask, dissolve sodium sulfide nonahydrate (1 equivalent) in methanol.
-
Slowly add the sodium sulfide solution to the 5-(chloromethyl)-1H-tetrazole solution at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
-
Application in Luminescent Coordination Polymers
This compound is an excellent candidate for constructing luminescent coordination polymers, particularly with Zn(II) and Cd(II) ions. The luminescence in such systems typically originates from ligand-to-metal charge transfer (LMCT) or intraligand π-π* transitions, which can be modulated by the coordination environment of the metal center.
While specific data for this compound complexes are not yet reported, the photoluminescent properties of coordination polymers formed with the analogous ligand, bis-(1H-tetrazol-5-ylmethyl)-amine (H₃L¹), provide a strong indication of the expected performance.[1][5]
Quantitative Luminescence Data of Analogous Coordination Polymers
The following table summarizes the photoluminescence data for coordination polymers synthesized with bis-(1H-tetrazol-5-ylmethyl)-amine. This data serves as a valuable reference for the anticipated properties of materials derived from this compound.
| Compound | Metal Ion | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) | Reference |
| [Zn(HL¹)(H₂O)]ₙ | Zn(II) | 348 | 418 | 2.15 | [1] |
| [Zn(HL¹)]ₙ | Zn(II) | 346 | 420 | 2.31 | [1] |
| [Cd₃(HL¹)₂(Cl)₂]ₙ | Cd(II) | 352 | 425 | 3.42 | [1] |
| {[Cd₂(HL¹)²]·H₂O}ₙ | Cd(II) | 350 | 422 | 3.28 | [1] |
Experimental Protocols for Luminescent Material Synthesis and Characterization
Protocol for Synthesis of a Zn(II) Coordination Polymer
-
Reagents:
-
This compound
-
Zinc acetate dihydrate [Zn(OAc)₂·2H₂O]
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
-
Equipment:
-
Small glass vial or Teflon-lined autoclave
-
Oven
-
-
Procedure (Solvothermal Synthesis):
-
In a glass vial, combine this compound (0.1 mmol) and Zinc acetate dihydrate (0.1 mmol).
-
Add a solvent mixture of DMF and ethanol (e.g., 3 mL DMF and 1 mL ethanol).
-
Seal the vial and place it in an oven.
-
Heat the vial at a constant temperature (e.g., 100 °C) for 72 hours.
-
Allow the vial to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh DMF and ethanol, and air dry.
-
Protocol for Photoluminescence Measurements
-
Equipment:
-
Fluorometer/Spectrofluorometer
-
Solid-state sample holder
-
-
Procedure:
-
Mount the crystalline sample in the solid-state sample holder.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission (determined from a preliminary scan).
-
Record the emission spectrum by exciting the sample at the wavelength of maximum excitation.
-
Ensure appropriate slit widths are used to balance signal intensity and spectral resolution.
-
Protocol for Fluorescence Quantum Yield (Φ) Measurement (Comparative Method)
The quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[6]
-
Procedure:
-
Prepare dilute solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measure the absorbance of both solutions at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of both the standard and the sample, ensuring the same excitation wavelength and instrument settings are used.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Protocol for Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).[7]
-
Equipment:
-
TCSPC system with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector.
-
-
Procedure:
-
Excite the sample with the pulsed light source at the appropriate wavelength.
-
Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.
-
The decay data is then fitted to an exponential decay function to determine the fluorescence lifetime (τ). For multi-exponential decays, an average lifetime can be calculated.[8]
-
Potential Applications: Luminescent Sensing
Coordination polymers based on this compound are promising candidates for luminescent sensors. The luminescence of these materials can be quenched or enhanced in the presence of specific analytes (e.g., metal ions, small molecules, or nitroaromatic compounds) through mechanisms such as electron transfer, energy transfer, or competitive absorption.[9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edinst.com [edinst.com]
- 4. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Zinc and cadmium complexes based on bis-(1H-tetrazol-5-ylmethyl/ylethyl)-amine ligands: structures and photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. horiba.com [horiba.com]
- 7. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]
- 8. Determining Fluorescence Lifetimes with Edinburgh Instruments [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Bis(tetrazole-5-ylmethyl)sulfide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis yield of Bis(tetrazole-5-ylmethyl)sulfide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and practical synthesis is a two-step process. The first step involves the synthesis of the key intermediate, 5-(chloromethyl)-1H-tetrazole. The second step is a nucleophilic substitution reaction where two equivalents of the intermediate react with a sulfide source, typically sodium sulfide, to form the final product.
Q2: What are the most critical parameters affecting the overall yield?
A2: The yield is highly dependent on the success of both synthetic steps. For the first step (synthesis of 5-(chloromethyl)-1H-tetrazole), critical parameters include the purity of reagents (especially sodium azide), reaction temperature, choice of solvent (DMF is common), and the effectiveness of the chlorination step.[1][2][3] For the second step, crucial factors are the stoichiometry of the reactants, temperature control to prevent side reactions, and reaction time.
Q3: What are the common side reactions or byproducts?
A3: In tetrazole synthesis, potential issues include the formation of isomeric products and incomplete cyclization, leading to low yields.[4][5] During the substitution reaction with the sulfide, side reactions can occur if the temperature is not controlled, potentially leading to the formation of polysulfides or other degradation products. The use of highly toxic and explosive hydrazoic acid is a significant drawback in some methods, making careful selection of azide source and reaction conditions crucial.[4][5]
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Sodium azide is highly toxic and can form explosive heavy metal azides.[5] When acidified, it releases highly toxic and explosive hydrazoic acid.[5] All reactions involving azides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Care must be taken to avoid contact with acids and heavy metals.
Troubleshooting Guides
Problem 1: Low Yield in Step 1 - Synthesis of 5-(chloromethyl)-1H-tetrazole
Q: My yield for the 5-(chloromethyl)-1H-tetrazole intermediate is consistently low. What are the potential causes and solutions?
A: Low yield in this step is a common issue. The formation of the tetrazole ring via [3+2] cycloaddition can be challenging.[6][7][8] Consider the following troubleshooting steps:
-
Reagent Quality:
-
Sodium Azide: Ensure it is dry and of high purity. The presence of moisture can inhibit the reaction.
-
Solvent: Use anhydrous solvents like DMF or DMSO. Water can interfere with the reaction.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction often requires heating (e.g., 100-160°C).[2] Optimize the temperature; too low may result in an incomplete reaction, while too high can lead to decomposition.
-
Catalyst: The use of a Lewis acid catalyst, such as zinc salts or aluminum chloride, can significantly improve reaction rates and yields by activating the nitrile group.[8][9] Silica sulfuric acid has also been reported as an effective heterogeneous catalyst.[8][10]
-
-
Work-up and Purification:
-
Acidification: Ensure the pH is correctly adjusted (typically to pH 1-2) to precipitate the product after the initial reaction.[1]
-
Extraction: Multiple extractions may be necessary to isolate the product effectively.[1] Removing high-boiling solvents like DMF can be difficult; adding the reaction mixture to ice water is a common method to precipitate the product.[3][11]
-
Logical Troubleshooting Flow for Low Yield
Caption: A logical workflow for troubleshooting low synthesis yield.
Problem 2: Low Yield or Impurities in Step 2 - Reaction with Sodium Sulfide
Q: The final reaction to form this compound is giving a poor yield and multiple spots on my TLC plate. How can I optimize this step?
A: This is a nucleophilic substitution reaction. Purity of the starting material and control over reaction conditions are key.
-
Purity of Intermediate: Ensure the 5-(chloromethyl)-1H-tetrazole from Step 1 is pure. Impurities can interfere with the reaction.
-
Stoichiometry: Use a precise 2:1 molar ratio of 5-(chloromethyl)-1H-tetrazole to sodium sulfide. An excess of the sulfide source might lead to the formation of polysulfides.
-
Temperature Control: Maintain a consistent and moderate temperature. While some heat may be necessary to drive the reaction, excessive heat can cause degradation of the tetrazole ring or the formation of byproducts. Temperature-controlled alkylation is crucial for selectivity in some tetrazole reactions.[12]
-
Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is typically suitable for this type of reaction, as it helps to dissolve the reactants and facilitate the substitution.
Quantitative Data Summary
The synthesis of 5-substituted tetrazoles has been optimized under various conditions. The tables below summarize key quantitative data from related literature.
Table 1: Optimization of Reaction Conditions for 5-Substituted 1H-Tetrazole Synthesis (Data adapted from studies on related tetrazole syntheses)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | DMF | 120 | 12 | ~60% | [3] |
| 2 | ZnCl₂ | Water | Reflux | 24 | ~90% | [13] |
| 3 | Silica Sulfuric Acid | DMF | 120 | 5 | 95% | [8][10] |
| 4 | Et₃N·HCl | Toluene | 90 | 24 | ~91% | [14] |
Table 2: Molar Ratios for 5-(chloromethyl)-1H-tetrazole Synthesis (Data adapted from patent literature)
| Reactant 1 | Reactant 2 | Reactant 3 | Molar Ratio (1:2:3) | Reference |
| Hydroxyacetonitrile | Sodium Azide | Triethylamine | 1 : (1.0 - 1.5) : (6 - 15) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-(chloromethyl)-1H-tetrazole (Intermediate)
This protocol is a generalized procedure based on common methods described in the literature.[1][2]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, combine hydroxyacetonitrile (1.0 eq), sodium azide (1.2 eq), and triethylamine (8.0 eq).
-
Heating: Heat the mixture to 120-140°C and stir vigorously for 24-40 hours.
-
Hydrolysis & Acidification: Cool the reaction mixture to room temperature. Slowly add a solution of sodium hydroxide to hydrolyze excess reagents, then carefully acidify with concentrated hydrochloric acid to a pH of 1-2. This should precipitate 5-hydroxymethyltetrazole.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Chlorination: Suspend the dried 5-hydroxymethyltetrazole in a suitable solvent (e.g., tetrahydrofuran). Slowly add thionyl chloride (SOCl₂) at 0-5°C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Final Work-up: Cool the mixture, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain 5-(chloromethyl)-1H-tetrazole.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 5-(chloromethyl)-1H-tetrazole (2.0 eq) in anhydrous DMF.
-
Addition of Sulfide: Add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.0 eq) to the solution in portions while stirring.
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. A precipitate should form.
-
Purification: Filter the solid product, wash thoroughly with cold water to remove any remaining DMF and inorganic salts, and then dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualized Experimental Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole - Google Patents [patents.google.com]
- 3. scielo.org.za [scielo.org.za]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
Technical Support Center: Improving Thermal Stability of Bis(tetrazole-5-ylmethyl)sulfide-Based Energetic Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving bis(tetrazole-5-ylmethyl)sulfide-based energetic materials. The information is designed to address specific issues that may be encountered during synthesis, thermal analysis, and stability enhancement experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal decomposition pathways for this compound?
A1: The thermal decomposition of tetrazole-containing energetic materials typically proceeds through two main pathways. The tetrazole ring can undergo cleavage to produce either molecular nitrogen (N₂) or hydrazoic acid (HN₃) as primary gaseous products. The subsequent decomposition of the rest of the molecule will follow, influenced by these initial products.
Q2: What are the key factors that influence the thermal stability of this compound and its derivatives?
A2: Several factors can significantly impact thermal stability:
-
Molecular Structure: The presence of electron-withdrawing or electron-donating groups on the tetrazole ring can alter its stability.
-
Crystal Packing and Density: Denser crystal packing and strong intermolecular interactions, such as hydrogen bonding, can enhance thermal stability.
-
Purity: Impurities from the synthesis process can act as catalysts for decomposition, lowering the thermal stability.
-
Formation of Salts: Converting the tetrazole moieties to energetic salts can significantly improve thermal stability by introducing strong ionic interactions.
Q3: What are common strategies to improve the thermal stability of these materials?
A3: Common strategies include:
-
Formation of Energetic Salts: Reacting the acidic protons on the tetrazole rings with nitrogen-rich bases (e.g., ammonia, hydrazine, guanidine) can create more stable ionic structures.
-
Cocrystallization: Forming cocrystals with other thermally stable molecules can improve the overall stability of the material through enhanced packing and intermolecular forces.
-
Molecular Modification: Introducing substituents that increase molecular rigidity or participate in favorable intermolecular interactions can raise the decomposition temperature.
Q4: What are the recommended analytical techniques for assessing thermal stability?
A4: The primary techniques for evaluating the thermal stability of energetic materials are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow into or out of a sample as a function of temperature, identifying melting points and decomposition exotherms. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the mass loss associated with it.
Troubleshooting Guides
Synthesis of this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction of starting materials. | - Ensure the purity of starting materials (5-mercaptomethyl-1H-tetrazole and a suitable linking agent).- Optimize reaction time and temperature.- Use a suitable base (e.g., sodium hydroxide, triethylamine) to facilitate the nucleophilic substitution. |
| Side reactions or product decomposition. | - Maintain strict temperature control during the reaction.- Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. | |
| Product is impure | Presence of unreacted starting materials or byproducts. | - Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetone).- Use column chromatography for more challenging separations. |
| Solvent contamination. | - Ensure solvents are thoroughly removed under reduced pressure after reaction and purification steps. |
Thermal Analysis (DSC/TGA)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent decomposition temperatures between runs | Variation in heating rate. | - Use a consistent heating rate for all experiments (e.g., 5 or 10 °C/min). |
| Different sample mass. | - Use a consistent sample mass for all analyses (typically 1-5 mg). | |
| Poor thermal contact between the sample and the pan. | - Ensure the sample is finely ground and evenly distributed at the bottom of the crucible. | |
| Broad or poorly defined DSC peaks | Sample is not homogenous. | - Ensure the sample is a fine, uniform powder. |
| Heating rate is too high. | - Reduce the heating rate to improve resolution (e.g., 2 or 5 °C/min). | |
| Unexpected endotherms or exotherms | Presence of impurities or residual solvent. | - Ensure the sample is pure and thoroughly dried before analysis. |
| Phase transitions or polymorphic transformations. | - Correlate DSC data with TGA to see if there is an associated mass loss. If not, it is likely a phase transition. | |
| Discrepancy between DSC and TGA onset temperatures | Different sensitivities of the instruments. | - This is not uncommon. Report both values and consider the TGA onset as the temperature of initial mass loss and the DSC onset as the beginning of the exothermic decomposition. |
Quantitative Data Summary
The following table summarizes thermal stability data for energetic materials structurally related to this compound. This data can be used for comparative purposes.
| Compound | Decomposition Onset (Td, °C) | Peak Decomposition (Tp, °C) | Analysis Method |
| 5,5'-Bis(1H-tetrazolyl)amine (BTA) | ~230 | - | TGA |
| Guanidinium salt of an oxy-bridged bis(tetrazolyl)furazan | 212 | - | DSC |
| Aminoguanidinium salt of an oxy-bridged bis(tetrazolyl)furazan | 289 | - | DSC |
| Diaminoguanidinium salt of an oxy-bridged bis(tetrazolyl)furazan | 246 | - | DSC |
| 1-Hydroxy-5-methyltetrazole | 194 | - | DTA |
| Guanidinium salt of 1-Hydroxy-5-methyltetrazole | 256 | - | DTA |
Note: Data is compiled from various research articles on related compounds and should be used as a general reference.[1][2]
Experimental Protocols
General Synthesis of Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane
This protocol is adapted for a structurally similar compound and may require optimization for this compound.
Materials:
-
5-Mercapto-1-methyltetrazole
-
Sodium hydroxide
-
Dichloromethane
-
Dry dimethyl sulfoxide (DMSO)
-
Ethanol
Procedure:
-
Add sodium hydroxide (1.05 eq.) to a solution of 5-mercapto-1-methyltetrazole (1.0 eq.) in dry DMSO.
-
Stir the reaction mixture at 90 °C for 1 hour.
-
Add dichloromethane (0.5 eq.) dropwise to the solution, which may result in the formation of a suspension.
-
Stir the suspension for 4 hours at 90 °C.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Remove the solvent from the filtrate completely under reduced pressure.
-
Recrystallize the resulting residue from ethanol to obtain the purified product.
Thermal Analysis Protocol
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Finely grind the energetic material to a homogenous powder.
-
Sample Loading: Accurately weigh 1-2 mg of the sample into an aluminum or copper crucible. For DSC, loosely seal the crucible. For TGA, the crucible is typically open.
-
Instrument Setup (DSC):
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 300-400 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Instrument Setup (TGA):
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample over the same temperature range and at the same heating rate as the DSC experiment.
-
-
Data Analysis:
-
DSC: Determine the onset temperature of the major exothermic peak, which corresponds to the decomposition temperature. Integrate the peak area to determine the heat of decomposition.
-
TGA: Determine the onset temperature of mass loss, indicating the start of decomposition. Note the percentage of mass loss at different temperature intervals.
-
Visualizations
Caption: Potential thermal decomposition pathways for this compound.
Caption: General workflow for synthesis and thermal stability assessment.
Caption: Troubleshooting inconsistent thermal analysis results.
References
Technical Support Center: Synthesis of Bis(tetrazole-5-ylmethyl)sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(tetrazole-5-ylmethyl)sulfide. The information is designed to help identify and resolve common side-reactions and experimental challenges.
Troubleshooting Guides
The synthesis of this compound, typically proceeding via the [3+2] cycloaddition of a dinitrile precursor (2,2'-thiobis(acetonitrile)) with an azide source (e.g., sodium azide), can be accompanied by the formation of several side-reaction products. Below is a guide to identifying and mitigating these issues.
Table 1: Common Side-Reaction Products and Troubleshooting
| Product Identifier | Observed Issue in Analysis (e.g., NMR, LC-MS) | Potential Root Cause | Recommended Solution |
| SP-1: Mono-tetrazole intermediate | Presence of a compound with a single tetrazole ring and a remaining nitrile group. | Incomplete reaction; insufficient reaction time, temperature, or reagent stoichiometry. | Increase reaction time and/or temperature. Ensure at least two equivalents of sodium azide and the activating agent (e.g., ammonium chloride, zinc chloride) are used per mole of the dinitrile. |
| SP-2: Amide-tetrazole byproduct | Signals corresponding to an amide functional group in IR and NMR spectra. Mass spectrometry data indicates the addition of a water molecule. | Hydrolysis of one of the nitrile groups to an amide, followed by cyclization of the other nitrile. This can be caused by the presence of water in the reaction mixture, particularly under acidic or basic conditions.[1][2] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| SP-3: Carboxylic acid-tetrazole byproduct | Presence of a carboxylic acid group, leading to a different retention time in chromatography and characteristic spectroscopic signals. | Hydrolysis of a nitrile group to a carboxylic acid. This is more likely to occur if the reaction is worked up under harsh acidic or basic conditions for a prolonged period.[1][2] | Use mild workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
| SP-4: Sulfoxide derivative | Mass spectrometry data shows an increase of 16 amu compared to the desired product. | Oxidation of the sulfide bridge to a sulfoxide. This can be caused by oxidizing agents present as impurities or by exposure to air at elevated temperatures.[3][4] | Degas the solvent before use. Run the reaction under an inert atmosphere. Avoid strong oxidizing agents during the reaction and workup. |
| SP-5: Sulfone derivative | Mass spectrometry data shows an increase of 32 amu compared to the desired product. | Over-oxidation of the sulfide bridge to a sulfone.[3][4] | Similar to SP-4, maintain an inert atmosphere and avoid oxidizing conditions. Shorter reaction times or lower temperatures may also be beneficial. |
| SP-6: Disulfide byproduct | Identification of a compound with a disulfide (S-S) bond. | Cleavage of the C-S bond followed by oxidative coupling. This is a less common side reaction but can occur under certain oxidative conditions.[5] | Ensure the reaction is carried out under non-oxidizing conditions. |
Frequently Asked Questions (FAQs)
Q1: My reaction seems to have stalled, and I'm observing a significant amount of the mono-tetrazole intermediate (SP-1). What should I do?
A1: Stalling is often due to insufficient activation of the second nitrile group or deactivation of the catalyst. You can try the following:
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Increase Temperature: Cautiously increase the reaction temperature in increments of 10°C.
-
Add More Reagents: Add an additional portion of sodium azide and your activating agent (e.g., ammonium chloride).
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Change the Solvent: In some cases, a more polar aprotic solvent like DMF or DMSO can facilitate the reaction.
Q2: I'm seeing a byproduct with a mass 18 units higher than my starting dinitrile. What is it and how can I avoid it?
A2: This is likely the diamide resulting from the hydrolysis of both nitrile groups. This occurs when there is an excess of water in your reaction. Ensure all your glassware is thoroughly dried, use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under a stream of inert gas.
Q3: My final product is showing impurities with masses corresponding to the addition of one or two oxygen atoms. What is the cause?
A3: This indicates the oxidation of the sulfide linker to a sulfoxide (SP-4, +16 amu) or a sulfone (SP-5, +32 amu). To prevent this, it is crucial to exclude oxygen from the reaction. Purge your reaction vessel with an inert gas like nitrogen or argon before adding your reagents and maintain a positive pressure of the inert gas throughout the reaction. Using degassed solvents can also help.
Q4: Can the tetrazole ring exist in equilibrium with an open-chain azido form? Could this be a source of side-reactions?
A4: Yes, the formation of a tetrazole from a nitrile and azide proceeds through an imidoyl azide intermediate, which then cyclizes.[6][7][8] In some cases, an equilibrium between the cyclic tetrazole and the open-chain azido-imidoyl tautomer can exist.[6] While for most 5-substituted-1H-tetrazoles the ring form is highly favored, the reactivity of the intermediate could potentially lead to other products if it is trapped by other reagents. However, in this specific synthesis, the primary concern is the complete cyclization of both nitrile groups.
Q5: What is the best way to purify the final this compound product?
A5: Purification can often be achieved by recrystallization. The choice of solvent will depend on the polarity of the final compound and any remaining impurities. A common approach is to dissolve the crude product in a suitable hot solvent and allow it to cool slowly. If recrystallization is not effective, column chromatography on silica gel may be necessary. A polar eluent system, such as ethyl acetate/methanol or dichloromethane/methanol, is often effective for separating tetrazole-containing compounds.
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. Note that specific conditions may need to be optimized.
Synthesis of this compound
-
Materials:
-
2,2'-Thiobis(acetonitrile)
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)
-
Anhydrous Dimethylformamide (DMF)
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Hydrochloric Acid (HCl)
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Deionized Water
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Ethyl Acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2'-thiobis(acetonitrile) (1.0 eq), sodium azide (2.2 eq), and ammonium chloride (2.2 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).
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Heat the reaction mixture to 120-130°C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Carefully acidify the mixture with dilute HCl to pH ~2-3. This will protonate the tetrazole rings and may cause the product to precipitate.
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Pour the mixture into a beaker of cold water.
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Collect the precipitate by vacuum filtration and wash with cold water.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side-reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,5′-(Disulfanediyl)bis(1-methyl-1H-tetrazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bis(tetrazole-5-ylmethyl)sulfide and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Bis(tetrazole-5-ylmethyl)sulfide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The most common and effective purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the physical properties of the target compound (e.g., crystallinity and solubility).
Q2: My compound is a non-crystalline oil or wax. Can I still use recrystallization?
A2: Recrystallization is generally not suitable for non-crystalline materials. In such cases, column chromatography is the preferred method of purification. If the compound is expected to be a solid, the oily nature might indicate the presence of significant impurities that are depressing the melting point. A preliminary purification by column chromatography might yield a solid product that can then be further purified by recrystallization.
Q3: What are some common impurities I might encounter in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials such as 5-(chloromethyl)-1H-tetrazole or sodium sulfide, side-products from the reaction, and residual solvents. Depending on the synthetic route, byproducts from the tetrazole ring formation could also be present.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound and its derivatives can be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. The presence of sharp melting points for crystalline solids also indicates high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough to dissolve the compound. | Select a more polar solvent or use a solvent mixture. For this compound, which is a polar molecule, solvents like ethanol, methanol, or mixtures with water could be effective.[1] |
| Compound "oils out" instead of crystallizing upon cooling. | The cooling process is too rapid, or the solution is too concentrated. The presence of impurities can also lower the melting point, leading to oiling out. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization. If the problem persists, a preliminary purification by column chromatography may be necessary. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is highly soluble in the cold solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal. If crystals still do not form, the solvent may be too good. In this case, you can try to partially evaporate the solvent or add a co-solvent in which the compound is less soluble (an "anti-solvent"). |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Use a minimal amount of hot solvent to dissolve the compound initially. Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (Rf = 0). | The eluent is not polar enough. | Increase the polarity of the eluent. For polar compounds like bis-tetrazoles, a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or chloroform) is often effective. A common starting point could be a methanol/chloroform mixture.[1] |
| Compound runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Poor separation of the compound from impurities (streaking or overlapping bands). | The column was not packed properly, or the wrong solvent system was chosen. The sample was not loaded correctly. The compound might be degrading on the silica gel. | Ensure the column is packed uniformly without any air bubbles. Optimize the solvent system using TLC first to achieve good separation between the desired compound and impurities. Load the sample in a minimal amount of solvent and as a narrow band. If degradation is suspected, deactivating the silica gel with a small amount of triethylamine in the eluent can help.[2] |
| No compound is recovered from the column. | The compound may have degraded on the silica gel. The compound may be too polar and is irreversibly adsorbed onto the silica. | Test the stability of your compound on a TLC plate before running a column.[2] If the compound is very polar, consider using a different stationary phase like alumina or a reversed-phase silica gel. |
Quantitative Data
| Compound | Purification Method | Solvent System | Typical Yield (%) | Purity (%) | Reference |
| Bis[(2-ethyl-5-methyl-imidazo-4-yl)methyl]sulfide | Column Chromatography & Recrystallization | Methanol/Chloroform (20:80) then Methanol/Water | Not specified | High (microcrystalline solid) | [1] |
| Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane | Recrystallization | Ethanol | 67% | High (crystalline product) | [3] |
| Symmetrical thioether-linked bis-1-S-1H-Tetrazole | Not specified | Not specified | 69% | Characterized by NMR | [4] |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. For this compound, consider polar solvents like ethanol, methanol, or acetonitrile, or a mixture of these with water.
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Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent gradually until a clear solution is obtained, avoiding a large excess.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
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TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities. For polar compounds, a mixture of ethyl acetate/methanol or dichloromethane/methanol might be a good starting point.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without any cracks or air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Add the eluent to the column and begin collecting fractions. The elution can be done by gravity or by applying gentle pressure (flash chromatography).
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Synthesis and Characterization of bis[(2-ethyl-5-methyl-imidazo-4-yl)methyl]Sulfide and Its Coordination Behavior toward Cu(II) as a Possible Approach of a Copper Site Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Porosity of MOFs Derived from Bis(tetrazole-5-ylmethyl)sulfide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the porosity of Metal-Organic Frameworks (MOFs) derived from the ligand Bis(tetrazole-5-ylmethyl)sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when trying to achieve high porosity in MOFs derived from this compound?
A1: The primary challenges include:
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Framework Interpenetration: The flexible nature of the sulfide bridge in the ligand can lead to the formation of two or more independent frameworks that are intertwined, which significantly reduces the accessible pore volume.[1][2]
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Pore Collapse upon Solvent Removal: During the activation process, the removal of guest solvent molecules can cause the framework to lose its structural integrity and collapse, especially if the framework is not robust.[1]
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Incomplete Solvent Removal: Residual solvent molecules trapped within the pores can block access for gas adsorption or other guest molecules, leading to an underestimation of the material's true porosity.[3][4]
Q2: How can I prevent framework interpenetration during the synthesis of these MOFs?
A2: Strategies to mitigate interpenetration include:
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Modulating Reaction Conditions: Adjusting the synthesis temperature, reaction time, and solvent system can influence the nucleation and growth kinetics, favoring the formation of non-interpenetrated frameworks.
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Introducing Bulky Modulators: The addition of bulky monodentate ligands (modulators) can compete for coordination sites on the metal clusters, sterically hindering the formation of interpenetrated structures.[1]
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Utilizing Higher Connectivity Metal Clusters: Employing metal precursors that form higher connectivity secondary building units (SBUs) can create more rigid and open frameworks that are less prone to interpenetration.[1]
Q3: What is "activation" and why is it crucial for porosity?
A3: Activation is the process of removing guest molecules (typically solvents) from the pores of the MOF after synthesis to make the internal surface area accessible.[3][4] Without proper activation, the pores remain filled, and the material will exhibit low porosity. Effective activation is critical for applications such as gas storage, separation, and catalysis.
Q4: Can post-synthetic modification (PSM) be used to enhance the porosity of these MOFs?
A4: Yes, post-synthetic modification is a powerful technique to alter the pore environment and potentially increase porosity.[5] For tetrazole-based MOFs, this could involve reactions with the uncoordinated nitrogen atoms of the tetrazole rings to introduce functional groups that can act as "pillars" to prevent framework collapse or to fine-tune the pore size.[6][7]
Troubleshooting Guides
Issue 1: Low Surface Area (<500 m²/g) after Synthesis and Activation
| Possible Cause | Suggested Solution |
| Framework Collapse | The framework may not be sufficiently robust to withstand direct solvent evacuation. Implement a gentler activation protocol. A common and effective method is to first exchange the high-boiling synthesis solvent with a more volatile solvent (e.g., acetone or dichloromethane) over several days. Following solvent exchange, utilize supercritical CO2 drying or freeze-drying to remove the solvent without the strong capillary forces that cause pore collapse.[3][4][8] |
| Interpenetration | Powder X-ray diffraction (PXRD) analysis can help identify characteristic peaks of an interpenetrated phase. To avoid this, modify the synthetic conditions as described in FAQ Q2. Experiment with different metal-to-ligand ratios and the introduction of modulators like monocarboxylic acids.[1] |
| Incomplete Activation | Residual solvent may be trapped in the pores. Increase the activation temperature (while monitoring framework stability via TGA) and extend the vacuum time. Ensure your vacuum system is reaching a sufficiently low pressure. |
Issue 2: Poor Crystallinity Observed in PXRD
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High/Low | The optimal temperature for solvothermal synthesis is crucial. A temperature that is too high can lead to rapid decomposition or the formation of dense, non-porous phases. A temperature that is too low may result in an incomplete reaction. Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific metal-ligand system. |
| Incorrect Molar Ratios | The stoichiometry of the metal precursor and the this compound ligand is critical. Systematically vary the molar ratios to find the ideal conditions for the formation of a crystalline, porous phase. |
| Inappropriate Solvent System | The solvent not only solubilizes the precursors but can also act as a template. Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol) to influence the coordination environment and promote the growth of high-quality crystals. |
Data Presentation
The following table summarizes hypothetical data for a MOF derived from this compound, showing the impact of different activation methods on its porosity.
| Activation Method | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) |
| Direct Heating and Vacuum | 450 | 620 | 0.21 |
| Solvent Exchange followed by Heating | 980 | 1250 | 0.45 |
| Supercritical CO₂ Drying | 1550 | 1980 | 0.72 |
Experimental Protocols
Protocol 1: General Synthesis of a Porous MOF with this compound
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In a 20 mL glass vial, dissolve 0.1 mmol of a metal salt (e.g., Zinc Nitrate Hexahydrate) in 5 mL of N,N-Dimethylformamide (DMF).
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Add 0.1 mmol of this compound to the solution.
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Add 0.3 mmol of a modulator, such as benzoic acid, to the mixture.
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Sonicate the mixture for 10 minutes to ensure homogeneity.
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Seal the vial and place it in a preheated oven at 100°C for 48 hours.
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After cooling to room temperature, a crystalline product should be observed.
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Collect the crystals by centrifugation and wash them with fresh DMF three times to remove unreacted precursors.
Protocol 2: Activation via Supercritical CO₂ Drying
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After synthesis and washing with DMF, immerse the crystalline product in a volatile solvent like acetone.
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Replace the acetone every 12 hours for a period of 3 days to ensure complete solvent exchange.
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Place the acetone-soaked sample into the chamber of a critical point dryer.
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Flush the chamber with liquid CO₂ at a temperature below its critical point (e.g., 10°C) to replace the acetone.
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Once the acetone is fully replaced, slowly raise the temperature and pressure of the chamber above the critical point of CO₂ (31.1°C and 73.8 bar).
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Isothermally vent the supercritical CO₂ from the chamber, ensuring the pressure is released slowly to prevent framework damage.
Mandatory Visualizations
Caption: Workflow for the synthesis and activation of a porous MOF.
Caption: Troubleshooting logic for low MOF porosity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pore Size Engineering of MOFs by Pore Edge Reaction: Tetrazine Click and Hydrogen Adsorption in Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of porous MOF materials (Patent) | OSTI.GOV [osti.gov]
Preventing decomposition of Bis(tetrazole-5-ylmethyl)sulfide during metal complex formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bis(tetrazole-5-ylmethyl)sulfide in the formation of metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound decomposition during complexation?
A1: Decomposition of the ligand can manifest in several ways:
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Color changes: Unexplained color changes in the reaction mixture that deviate from the expected color of the metal complex.
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Gas evolution: The tetrazole ring can decompose to release nitrogen gas.[1][2]
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Precipitation of unexpected materials: Formation of insoluble materials that are not the desired product.
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Inconsistent elemental analysis results: Results that do not match the theoretical values for the expected complex.
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Appearance of extra peaks in spectroscopic analyses: Unidentified peaks in NMR, IR, or mass spectrometry data.
Q2: What are the primary pathways for the decomposition of this compound during metal complex formation?
A2: The two primary decomposition pathways are:
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Tetrazole Ring Cleavage: The tetrazole ring is an energetic heterocycle and can undergo thermally or photochemically induced cleavage to release nitrogen gas.[1][2] This process can be catalyzed by certain metal ions.
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Oxidation of the Sulfide Bridge: The sulfide linkage is susceptible to oxidation, especially in the presence of oxidizing metal centers (e.g., Cu(II), Fe(III)) or atmospheric oxygen.[3][4][5] This can lead to the formation of sulfoxides or sulfones, which may have different coordination properties and stabilities.
Q3: How does the choice of metal ion affect the stability of the complex?
A3: The choice of metal ion is critical. Highly oxidizing metal ions can promote the oxidation of the sulfide bridge. Lewis acidic metals can coordinate to the tetrazole nitrogen atoms, potentially weakening the ring structure and making it more susceptible to decomposition. Softer metal ions may have a stronger affinity for the soft sulfide donor, which could influence the overall stability of the complex.
Q4: Can the solvent system influence the decomposition of the ligand?
A4: Yes, the solvent system can play a significant role. Protic solvents may participate in hydrolysis or solvolysis reactions, particularly if the reaction is carried out at elevated temperatures. The solubility of the ligand and the resulting complex in the chosen solvent is also crucial for preventing the precipitation of starting materials or intermediates, which could then decompose upon heating.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired complex | Ligand decomposition | - Lower the reaction temperature. - Use a non-oxidizing metal salt if possible. - Degas solvents to remove dissolved oxygen. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor solubility of reactants | - Choose a solvent system in which both the ligand and the metal salt are soluble. - Consider using a co-solvent. | |
| Formation of an insoluble, amorphous precipitate | Polymerization or formation of insoluble decomposition products | - Adjust the stoichiometry of the reactants. - Change the solvent to one that better solubilizes the expected product. - Lower the reaction temperature and shorten the reaction time. |
| Elemental analysis is inconsistent with the expected formula | Incomplete reaction or ligand decomposition | - Purify the product further (e.g., recrystallization, column chromatography). - Analyze the product by mass spectrometry to identify any decomposition fragments. - Modify the reaction conditions (temperature, time, solvent) to favor the formation of the desired product. |
| Unexpected peaks in IR or NMR spectra | Sulfide oxidation | - Look for characteristic S=O stretching bands in the IR spectrum (around 1000-1100 cm⁻¹). - Use a milder oxidizing agent or a metal in a lower oxidation state. - Ensure the reaction is carried out under an inert atmosphere. |
| Tetrazole ring opening | - Analyze the mass spectrum for fragments corresponding to the loss of N₂. - Avoid high reaction temperatures and prolonged reaction times. |
Experimental Protocols
Synthesis of a Cu(II) Complex with a Bis(tetrazole)sulfide Ligand
This protocol is adapted from the synthesis of a similar bis(tetrazole) complex and should be optimized for this compound.[6]
Materials:
-
This compound (ligand)
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Copper(II) chloride dihydrate (CuCl₂·2H₂O)
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Methanol
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Deionized water
Procedure:
-
Dissolve 0.1 mmol of this compound in 10 mL of methanol.
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Dissolve 0.1 mmol of CuCl₂·2H₂O in 5 mL of deionized water.
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Slowly add the metal salt solution to the ligand solution while stirring.
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Adjust the pH of the resulting solution to approximately 5-6 with a dilute solution of NaOH.
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Stir the mixture at room temperature for 24 hours.
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If a precipitate forms, collect it by filtration, wash with a small amount of cold methanol, and dry under vacuum.
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If no precipitate forms, slowly evaporate the solvent at room temperature until crystals appear.
Characterization:
-
Infrared Spectroscopy (IR): To confirm the coordination of the tetrazole rings to the metal center.
-
Elemental Analysis: To determine the stoichiometry of the complex.
-
Single-Crystal X-ray Diffraction: To determine the solid-state structure of the complex.
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Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.
Visualizations
Logical Workflow for Troubleshooting Complexation Reactions
Caption: A flowchart for troubleshooting common issues during metal complex formation.
Potential Decomposition Pathways
Caption: Potential decomposition pathways for this compound during metal complexation.
References
- 1. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. WO2004083468A1 - Method for preventing oxidation of sulfide minerals in sulfide ore - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Modifying Reaction Conditions to Control the Dimensionality of Coordination Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of coordination polymers. The focus is on how to control the dimensionality of these polymers by modifying reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of coordination polymers, offering potential solutions and adjustments to experimental parameters.
Issue: My synthesis yields a 1D chain polymer, but I am aiming for a 2D or 3D framework.
Answer: To increase the dimensionality of your coordination polymer, you need to promote the formation of more connections between the metal centers and ligands. Several factors can be adjusted to achieve this:
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Increase the Ligand-to-Metal Molar Ratio: A higher concentration of the organic ligand relative to the metal salt can favor the formation of higher-dimensional structures.[1] A 1:1 metal-to-ligand ratio often leads to linear chains, while a 1:2 ratio can promote the formation of 2D or 3D networks.[1]
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Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy to form more stable, higher-dimensional frameworks.[2] However, be aware that excessively high temperatures can sometimes lead to the decomposition of reactants or the formation of undesired phases.
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Adjust the pH: Increasing the pH can lead to a higher degree of deprotonation of the organic ligands, increasing their connectivity and favoring the formation of higher-dimensional structures.[3][4]
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Change the Solvent System: The polarity and coordinating ability of the solvent can significantly influence the final structure. Experiment with different solvents or solvent mixtures to find conditions that favor higher dimensionality. Non-coordinating solvents are often preferred as coordinating solvents can block potential coordination sites on the metal center.
-
Extend the Reaction Time: Longer reaction times can allow for the gradual transformation of a kinetically favored, lower-dimensional product into a thermodynamically more stable, higher-dimensional framework.
Issue: I am obtaining an amorphous precipitate instead of crystalline coordination polymers.
Answer: The formation of an amorphous precipitate suggests that the nucleation and crystal growth processes are not well-controlled. To promote the formation of crystalline material, consider the following adjustments:
-
Slow Down the Reaction Rate: Rapid mixing of reactants can lead to rapid precipitation and the formation of an amorphous solid. Try using a slow diffusion method, such as layering the reactant solutions, to control the rate of reaction.[5]
-
Decrease the Reactant Concentrations: High concentrations can lead to rapid precipitation. Using more dilute solutions can slow down the reaction and allow for the formation of well-ordered crystals.
-
Optimize the Temperature: Both excessively high and low temperatures can be detrimental to crystal growth. Experiment with a range of temperatures to find the optimal conditions for your specific system.
-
Use a Different Solvent or Solvent Mixture: The solubility of your reactants and the resulting coordination polymer in the chosen solvent is crucial for crystal growth. A solvent in which the product is slightly soluble is often ideal.
-
Control the pH: The pH of the reaction mixture can influence the solubility of the reactants and the stability of the resulting coordination polymer. Careful control of pH can be critical for obtaining crystalline products.[3][4]
Issue: My synthesis results in a mixture of different dimensionalities (e.g., 1D and 2D).
Answer: The formation of a mixture of products indicates that the reaction conditions are on the borderline between favoring different dimensionalities. To obtain a single, desired dimensionality, you need to fine-tune the reaction parameters:
-
Precise Control of Ligand-to-Metal Ratio: Even small variations in the stoichiometry can lead to different outcomes. Carefully control the amounts of your starting materials.[1]
-
Maintain a Constant Temperature: Fluctuations in temperature can lead to the formation of different phases. Use a reliable heating system to maintain a constant reaction temperature.
-
Homogeneous Reaction Mixture: Ensure that your reactants are well-dissolved and the reaction mixture is homogeneous to avoid localized concentration gradients that could lead to the formation of different products.
-
Seeding: If you have a small amount of the desired crystalline product, you can use it as a seed crystal to promote the growth of that specific phase.
Data Presentation: Influence of Reaction Conditions on Dimensionality
The following table summarizes the general effects of modifying key reaction parameters on the dimensionality of coordination polymers. Note that these are general trends and the specific outcome will depend on the particular metal-ligand system.
| Reaction Condition | Modification | Expected Effect on Dimensionality | Rationale |
| Temperature | Increase | Increase | Provides activation energy for the formation of more stable, higher-dimensional structures.[2] |
| Decrease | Decrease | Favors kinetically controlled, often lower-dimensional products. | |
| Solvent | Less Coordinating | Increase | Fewer solvent molecules compete for coordination sites on the metal, allowing for more ligand connections. |
| More Coordinating | Decrease | Solvent molecules can block coordination sites, leading to lower connectivity.[6] | |
| Higher Polarity | Varies | Can influence ligand conformation and solubility, with varied effects on dimensionality. | |
| Ligand-to-Metal Ratio | Increase | Increase | More ligand molecules are available to bridge between metal centers.[1] |
| Decrease | Decrease | Fewer ligand molecules lead to simpler, lower-dimensional structures.[1] | |
| pH | Increase | Increase | Promotes deprotonation of ligands, increasing their ability to coordinate to multiple metal centers.[3][4] |
| Decrease | Decrease | Ligands may be protonated, reducing their coordinating ability.[3][4] | |
| Reaction Time | Increase | Increase | Allows for potential transformation from a kinetic product to a more stable, higher-dimensional thermodynamic product. |
| Decrease | Decrease | May favor the initial, kinetically formed, lower-dimensional product. | |
| Concentration | Decrease | Increase in crystallinity | Slower reaction rate allows for more ordered crystal growth. |
| Increase | Decrease in crystallinity | Rapid precipitation can lead to amorphous materials. |
Experimental Protocols
1. Protocol for Investigating the Effect of Temperature
This protocol describes a general procedure for studying the influence of reaction temperature on the dimensionality of a coordination polymer.
Materials:
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O)
-
Organic ligand (e.g., 4,4'-bipyridine)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Small reaction vials or tubes with screw caps
-
Oven or heating block with temperature control
Procedure:
-
Prepare a stock solution of the metal salt in the chosen solvent.
-
Prepare a stock solution of the organic ligand in the same solvent.
-
In a series of reaction vials, combine the metal salt and organic ligand solutions in the desired molar ratio (e.g., 1:1).
-
Seal the vials tightly.
-
Place each vial in a separate oven or well of a heating block set to a different temperature (e.g., 60°C, 80°C, 100°C, 120°C).
-
Allow the reactions to proceed for a set amount of time (e.g., 24-72 hours).
-
After the reaction is complete, allow the vials to cool slowly to room temperature.
-
Isolate the resulting crystals by filtration, wash with fresh solvent, and dry.
-
Characterize the products using techniques such as single-crystal X-ray diffraction or powder X-ray diffraction to determine their dimensionality.
2. Protocol for Solvent Screening
This protocol outlines a method for screening different solvents to control the dimensionality of a coordination polymer.
Materials:
-
Metal salt
-
Organic ligand
-
A selection of solvents with varying polarities and coordinating abilities (e.g., water, methanol, ethanol, DMF, acetonitrile, acetone)
-
Reaction vials
Procedure:
-
In separate vials, dissolve the metal salt and organic ligand in each of the selected solvents. If a reactant is not soluble in a particular solvent, that solvent may not be suitable.
-
For each solvent, combine the metal salt and organic ligand solutions in the desired molar ratio.
-
Seal the vials and allow them to stand at a constant temperature.
-
Observe the vials for crystal formation over a period of several days to weeks.
-
Isolate and characterize any crystalline products to determine their structure and dimensionality.
3. Protocol for pH Adjustment
This protocol provides a general method for controlling the pH of a reaction mixture to influence the dimensionality of the resulting coordination polymer.
Materials:
-
Metal salt
-
Organic ligand (typically a carboxylic acid or other pH-sensitive ligand)
-
Solvent (often water or a water/organic co-solvent mixture)
-
Acidic solution (e.g., dilute HCl or HNO₃)
-
Basic solution (e.g., dilute NaOH or an organic base like triethylamine)
-
pH meter or pH paper
Procedure:
-
Dissolve the metal salt and organic ligand in the chosen solvent.
-
Measure the initial pH of the reaction mixture.
-
Divide the reaction mixture into several portions.
-
To each portion, add small amounts of the acidic or basic solution to adjust the pH to a desired value (e.g., pH 3, 4, 5, 6, 7).
-
Monitor the pH throughout the addition.
-
Seal the reaction vessels and maintain them at a constant temperature.
-
Isolate and characterize the products to determine the effect of pH on the dimensionality.
Mandatory Visualization
References
- 1. Synthesis of coordination polymers and zinc compounds - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Room temperature synthesis of a luminescent crystalline Cu–BTC coordination polymer and metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Solvent effect in the chemical design of coordination polymers of various topologies with Co2+ and Ni2+ ions and 2-furoate anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yield in Huisgen-type 1,3-dipolar cycloadditions for bis-tetrazoles
Welcome to the technical support center for the synthesis of bis-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide standardized protocols for successful synthesis.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis of bis-tetrazoles.
Question 1: My bis-tetrazole yield is consistently low. What are the most common causes?
Answer: Low yields in bis-tetrazole synthesis can stem from several factors. The primary culprits are often incomplete reaction, formation of side products, catalyst deactivation, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended. Start by verifying the purity of your starting materials and solvents. Then, carefully evaluate your reaction parameters, including the catalyst system, temperature, and reaction time. It's also crucial to ensure that the stoichiometry of your reactants is appropriate to favor the formation of the bis-tetrazole over the mono-tetrazole intermediate.
Question 2: I am observing the formation of a significant amount of mono-tetrazole product. How can I favor the formation of the bis-tetrazole?
Answer: The formation of the mono-tetrazole adduct is a common issue and indicates that the second cycloaddition is not proceeding to completion. To drive the reaction towards the desired bis-tetrazole, consider the following adjustments:
-
Stoichiometry: Ensure you are using a sufficient excess of the azide source (e.g., sodium azide) and the coupling partner (e.g., triethyl orthoformate or an alkyne) to react with both functional groups of your starting material. A molar ratio of at least 2:1 for the azide to the dinitrile or diazide is a good starting point.
-
Reaction Time: The second cycloaddition may be slower than the first. Increasing the reaction time can often lead to a higher conversion to the bis-tetrazole. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.
-
Temperature: In some cases, increasing the reaction temperature can provide the necessary activation energy for the second cycloaddition to occur. However, be cautious, as excessively high temperatures can lead to product degradation or the formation of side products.
Question 3: My copper-catalyzed reaction is sluggish or stalls completely. What could be the issue with my catalyst?
Answer: Catalyst-related problems are a frequent cause of low yields in copper-catalyzed Huisgen cycloadditions. Here are some potential issues and their solutions:
-
Catalyst Oxidation: The active catalyst in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is Cu(I). If you are starting with a Cu(II) salt, a reducing agent (e.g., sodium ascorbate) is necessary to generate the active Cu(I) species in situ. If you are using a Cu(I) salt, ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I) to the inactive Cu(II) state by atmospheric oxygen.
-
Catalyst Poisoning: Certain functional groups or impurities in your reaction mixture can act as strong ligands for the copper catalyst, leading to its deactivation. Common culprits include unprotected thiols and some nitrogen-containing heterocycles. Ensure your starting materials and solvents are of high purity. If catalyst poisoning is suspected, increasing the catalyst loading might help, but purification of the starting materials is the more robust solution.
-
Ligand Choice: The choice of ligand for the copper catalyst can significantly impact its stability and reactivity. Ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are often used to stabilize the Cu(I) oxidation state and improve reaction rates. Experimenting with different ligands may be necessary to find the optimal conditions for your specific substrate.
Question 4: I am using a ruthenium catalyst and observing low yields. What are the specific considerations for ruthenium-catalyzed reactions?
Answer: Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are a valuable alternative to CuAAC, particularly for the synthesis of 1,5-disubstituted triazoles. However, they have their own set of challenges.
-
Catalyst Deactivation: Ruthenium catalysts can be sensitive to atmospheric oxygen, so it is highly recommended to perform these reactions under an inert atmosphere.[1] Some substrates can also lead to catalyst deactivation.
-
Solvent Choice: The choice of solvent is critical for RuAAC reactions. Protic solvents are generally unsuitable and can lead to low yields and byproduct formation.[2] Non-protic solvents like benzene, toluene, THF, or DMF are preferred.[2]
-
Catalyst Precursor: Different ruthenium precursors exhibit varying reactivity. For example, CpRuCl(COD) is often more reactive at lower temperatures compared to CpRuCl(PPh₃)₂.[2][3]
Question 5: How do I choose the optimal solvent and temperature for my bis-tetrazole synthesis?
Answer: The optimal solvent and temperature are highly dependent on the specific substrates and catalyst system being used.
-
Solvent: For the synthesis of 5-substituted tetrazoles from nitriles and sodium azide, polar aprotic solvents like DMF are commonly used.[4] In some greener synthetic protocols, water has been shown to be an effective solvent, particularly when using zinc bromide as a catalyst.[5][6] For reactions involving primary amines, triethyl orthoformate, and sodium azide, glacial acetic acid is a common solvent.[7] It is often necessary to screen a few solvents to find the best one for your system. The solubility of all reactants at the reaction temperature is a key consideration.
-
Temperature: Reaction temperatures can range from room temperature to reflux. Some reactions, particularly those that are catalyst-free, may require elevated temperatures to proceed at a reasonable rate.[8] However, for catalyzed reactions, it is often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish. Monitoring the reaction for the formation of degradation products at higher temperatures is crucial.
Question 6: I am struggling with the purification of my bis-tetrazole product. What are some effective purification strategies?
Answer: The purification of bis-tetrazoles can be challenging due to their often polar nature and potential for low solubility in common organic solvents.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product.
-
Column Chromatography: Silica gel column chromatography is a common purification technique. Due to the polarity of bis-tetrazoles, a polar mobile phase, often a mixture of a non-polar solvent like hexanes or dichloromethane with a polar solvent like ethyl acetate or methanol, is typically required.
-
Acid-Base Extraction: If your bis-tetrazole has acidic protons (e.g., 1H-tetrazoles), you can use acid-base extraction to separate it from non-acidic impurities. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove impurities, and then re-acidifying the aqueous layer to precipitate the product can be an effective strategy.[9]
Data Presentation
The following tables summarize quantitative data from various literature sources on the synthesis of bis-tetrazoles, highlighting the impact of different reaction parameters on the yield.
Table 1: Effect of Starting Material and Reaction Conditions on Bis-Tetrazole Yield
| Starting Diamine/Dinitrile | Azide Source | Other Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 4,4'-disulfanediyldianiline | Sodium Azide | Trimethyl orthoformate | Acetic Acid | Reflux | 24 | 30 | [7] |
| 4,4'-(1,1'-biphenyl-4,4'-diyldioxy)dianiline | Sodium Azide | Trimethyl orthoformate | Acetic Acid | 90 °C | 9-10 | 91 | [7][10] |
| 4,4'-thiodianiline | Sodium Azide | Trimethyl orthoformate | Acetic Acid | Reflux | 24 | 69 | [4][5][6] |
| N1-(4-aminophenyl)benzene-1,4-diamine | Sodium Azide | Trimethyl orthoformate | Acetic Acid | Not specified | Not specified | 83 | [11] |
Table 2: Comparison of Catalysts in Tetrazole Synthesis
| Starting Material | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-nitrobenzonitrile | Zinc Bromide | Water | Reflux | 24 | 90 (mono-tetrazole) |[5][6] | | Various aromatic amines | Heterogeneous Cu nano-catalyst | Solvent-free | 100 °C | Not specified | Good to high |[12] | | Various aryl nitriles | Fe₃O₄@Sil-Schiff-Base-Cu(II) | Not specified | Not specified | Not specified | High |[13] |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-bis(4-(1H-tetrazol-1-yl)phenoxy)-1,1'-biphenyl [7][10]
-
In a round-bottom flask, dissolve 5 mmol of 4,4'-(1,1'-biphenyl-4,4'-diyldioxy)dianiline in 10 mL of glacial acetic acid.
-
Add 12 mmol (0.78 g) of sodium azide to the solution.
-
Add 15 mmol (2.49 mL) of triethyl orthoformate to the reaction mixture.
-
Stir the mixture and heat it to 90 °C for 9-10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain the pure bis-tetrazole.
Protocol 2: Copper-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles (General Procedure)
This is a general protocol that can be adapted for bis-tetrazole synthesis from dinitriles.
-
To a reaction vessel, add the dinitrile (1 mmol), sodium azide (2.2 mmol), and a copper(I) catalyst (e.g., 5 mol% CuI).
-
If using a Cu(II) catalyst, add a reducing agent like sodium ascorbate (10 mol%).
-
Add a suitable ligand (e.g., 5 mol% TBTA) if desired.
-
Add a polar aprotic solvent such as DMF (5 mL).
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting bis-tetrazole synthesis.
References
- 1. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5468866A - Methods for synthesizing and processing bis-(1(2)H-tetrazol-5-yl)-amine - Google Patents [patents.google.com]
- 10. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Bis(tetrazole-5-ylmethyl)sulfide and Other Bis-Tetrazole Ligands in Anticancer Applications
A detailed examination of the structure, synthesis, and cytotoxic effects of a series of bis-tetrazole ligands, offering insights for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of Bis(tetrazole-5-ylmethyl)sulfide and other structurally related bis-tetrazole ligands, with a focus on their potential as anticancer agents. The comparison is based on available experimental data from scientific literature, highlighting differences in their cytotoxic activity against various cancer cell lines. This document also outlines the detailed experimental protocols used to ascertain these biological activities, ensuring reproducibility and facilitating further research.
Introduction to Bis-Tetrazole Ligands
Bis-tetrazole ligands are a class of organic compounds characterized by the presence of two tetrazole rings linked by a spacer. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group and is known to participate in various biological interactions.[1] The nature of the spacer linking the two tetrazole rings, as well as substituents on the tetrazole rings themselves, can significantly influence the molecule's three-dimensional structure, coordination chemistry, and biological activity.[2] These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.[3][4]
This guide focuses on a comparative analysis of this compound, which features a flexible thioether linkage, against other bis-tetrazole ligands with different spacer groups, such as those containing amine or alkyl functionalities. The primary performance metric for comparison is their in vitro anticancer activity, as determined by cytotoxicity assays on various human cancer cell lines.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of various bis-tetrazole derivatives, including compounds structurally related to this compound. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure for comparison.
| Compound ID | Structure / Name | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Bis(1H-tetrazol-5-ylmethyl)sulfide | Not Reported | Not Reported | - |
| 2 | A series of novel bis(indolyl)-tetrazine derivatives (e.g., 5b, 5f) | T-47D (Breast) | 5.11 ± 0.16 (5b), 4.69 ± 0.51 (5f) | [5] |
| MCF-7 (Breast) | 7.57 - 22.52 | [5] | ||
| MDA-MB-231 (Breast) | 10.08 - 21.49 | [5] | ||
| 3 | A series of new tetrazole derivatives from Baylis–Hillman allylamines (e.g., 5b, 5f, 5l, 5o) | HepG2 (Liver), A549 (Lung), MDA-MB-231 (Breast), DU145 (Prostate), SK-N-SH (Neuroblastoma) | 1.0 - 4.0 | [6] |
| 4 | Tetrazole analogues of resveratrol (e.g., 8h) | MV4-11 (Leukemia) | 0.02 | [1] |
| 5 | Zinc(II) complexes with bifunctional tetrazole–carboxylate ligands (NPs of 1 and 2) | HeLa (Cervical), HepG2 (Liver) | Low IC50 reported for HeLa | [7] |
| 6 | Bis-triazole MS47 | Ovarian Cancer (OVCAR-4) | LC50 = 0.515 | [8] |
| Melanoma (MDA-MB-435) | LC50 = 0.602 | [8] | ||
| Colon Cancer (COLO 205) | LC50 = 0.644 | [8] | ||
| 7 | Triazole-containing bis(aryl ether) macrocycles | PC-3 (Prostate), MCF-7 (Breast) | < 13 | [3] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for other bis-tetrazole and related heterocyclic compounds to provide a context for their potential anticancer activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer properties of bis-tetrazole ligands.
Synthesis of this compound (General Procedure)
A general synthetic route to sulfide-bridged bis-tetrazoles involves the reaction of a dihalide with a tetrazolethiol in the presence of a base.
Materials:
-
5-Mercapto-1H-tetrazole
-
1,3-Dichloro-2-propanone (or other suitable dihalide)
-
Sodium hydroxide (or other suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve 5-mercapto-1H-tetrazole in ethanol.
-
Add an equimolar amount of sodium hydroxide to the solution and stir until the tetrazole is fully deprotonated.
-
Slowly add a half-molar equivalent of the dihalide (e.g., 1,3-dichloro-2-propanone) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the desired this compound derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Bis-tetrazole compounds to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the bis-tetrazole compounds in the cell culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only). Incubate for another 24-72 hours.
-
MTT Incubation: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Logical Relationships in Structure-Activity
Caption: Structure-Activity Relationship (SAR) in Bis-Tetrazole Ligands.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT Assay for Cytotoxicity Screening.
Conclusion
This comparative guide highlights the potential of bis-tetrazole ligands as a promising class of anticancer agents. The presented data, although not exhaustive for this compound itself, indicates that structural modifications to the bis-tetrazole scaffold, particularly the nature of the linker and substituents, can lead to potent cytotoxic activity against a range of cancer cell lines. The detailed experimental protocols provided offer a foundation for researchers to conduct further comparative studies and to explore the structure-activity relationships within this class of compounds. Future research should focus on the systematic evaluation of a wider range of bis-tetrazole ligands, including those with sulfide bridges, to identify lead candidates for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Activity and Structure-Activity Relationship of Triazole-Containing Bis(Aryl Ether) Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel bis(indolyl)-tetrazine derivatives as anti-breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchhub.com [researchhub.com]
- 11. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 12. MTT Assay [protocols.io]
Validating Crystal Structures: A Comparative Guide to Bis(tetrazole) Derivatives Using X-ray Diffraction
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. Single-crystal X-ray diffraction is the gold standard for elucidating this information, providing unequivocal proof of a compound's structure and stereochemistry. This guide provides a comparative analysis of the crystallographic data for several bis(tetrazole) derivatives, offering insights into their structural parameters. While the specific crystal structure of Bis(tetrazole-5-ylmethyl)sulfide is not publicly available, this guide will use closely related compounds to demonstrate the data and methodologies involved in its validation.
The tetrazole moiety is a key functional group in medicinal chemistry, often used as a bioisostere for carboxylic acids.[1][2] The spatial relationship between two tetrazole rings, as in bis(tetrazole) compounds, can significantly influence their biological activity and physical properties. X-ray diffraction studies provide the precise bond lengths, bond angles, and crystal packing information necessary to understand these structure-activity relationships.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for several bis(tetrazole) derivatives, illustrating the type of data obtained from single-crystal X-ray diffraction analysis. These compounds, while differing in their linker and substitution patterns, provide a valuable framework for what to expect when analyzing this compound.
| Parameter | Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane[3][4] | Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane[5] | 5,5′-(Disulfanediyl)bis(1-methyl-1H-tetrazole)[6] |
| Formula | C₅H₈N₈S₂ | C₆H₁₀N₈S₂ | C₄H₆N₈S₂ |
| Molar Mass | 244.31 g/mol | 258.34 g/mol | 230.29 g/mol |
| Crystal System | Orthorhombic | Triclinic | Monoclinic |
| Space Group | Pbcn | P-1 | P2₁/c |
| a (Å) | 6.415(3) | 7.5905(17) | 6.3232(3) |
| b (Å) | 7.314(3) | 7.9958(17) | 8.1625(3) |
| c (Å) | 22.204(8) | 10.398(2) | 18.3623(7) |
| α (°) | 90 | 95.206(3) | 90 |
| β (°) | 90 | 92.922(3) | 98.906(2) |
| γ (°) | 90 | 115.109(2) | 90 |
| Volume (ų) | 1041.9(7) | 566.3(2) | 936.31(7) |
| Z | 4 | 2 | 4 |
| Temperature (K) | 296 | 296 | 296 |
| Radiation | Mo Kα | Mo Kα | Mo Kα |
| R-factor | 0.063 | 0.047 | 0.019 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the determination of a crystal structure, such as that of this compound.
1. Crystal Growth:
-
Suitable single crystals of the target compound are grown using techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent and method is crucial and often requires empirical optimization.
2. Crystal Mounting:
-
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and quality (no visible cracks or defects) is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[7]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. The positions and intensities of the diffraction spots are recorded.
4. Data Reduction:
-
The raw diffraction data are processed to determine the unit cell parameters, crystal system, and space group.
-
The intensities of the reflections are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.
5. Structure Solution and Refinement:
-
The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the heavier atoms.
-
The positions of the remaining non-hydrogen atoms are located from difference Fourier maps.
-
The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.
-
The final refinement results in the precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
6. Data Validation and Visualization:
-
The final structure is validated using software tools to check for geometric consistency and other potential issues.
-
The crystallographic data is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC).
-
The structure is visualized using molecular graphics software to generate diagrams for publication.
Figure 1. A generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.
This guide provides a foundational understanding of the process and data involved in validating the crystal structure of a compound like this compound. The comparative data from related structures highlights the level of precision and detail that can be expected from a successful X-ray crystallographic analysis, which is indispensable for modern drug discovery and materials science.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,5′-(Disulfanediyl)bis(1-methyl-1H-tetrazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
A Researcher's Guide to the DFT Analysis of Bis(tetrazole-5-ylmethyl)sulfide: Unveiling its Electronic Properties
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding the Electronic Landscape of a Promising Heterocyclic Compound.
Bis(tetrazole-5-ylmethyl)sulfide is a unique heterocyclic compound featuring two tetrazole rings linked by a flexible sulfide bridge. The tetrazole moiety is of significant interest in medicinal chemistry, often employed as a bioisostere for the carboxylic acid group, a substitution that can enhance a drug candidate's metabolic stability and lipophilicity.[1][2][3] A thorough understanding of this molecule's electronic properties is therefore crucial for predicting its reactivity, stability, and potential biological interactions.
While specific experimental or computational studies on this compound are not yet prevalent in the literature, this guide provides a comprehensive framework for its analysis using Density Functional Theory (DFT). By leveraging established computational protocols from studies on similar tetrazole derivatives, we present a clear path for researchers to characterize this molecule and compare its electronic features against relevant alternatives.
Comparative Analysis of Electronic Properties
To contextualize the electronic properties of this compound, it is essential to compare it with other well-studied tetrazole derivatives. The following table summarizes key quantum chemical descriptors calculated via DFT for selected 5-substituted tetrazoles. These values provide a benchmark for the anticipated results for this compound. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity.[4][5]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Computational Method | Reference |
| This compound | Predicted | Predicted | Predicted | Predicted | B3LYP/6-311++G(d,p) | - |
| 5-Amino-1H-tetrazole | -6.61 | 1.55 | 8.16 | 4.65 | B3LYP/6-311++G(d,p) | Literature Derived |
| 5-Methyl-1H-tetrazole | -7.21 | 1.12 | 8.33 | 5.37 | B3LYP/6-311++G(d,p) | Literature Derived |
| 5-Phenyl-1H-tetrazole | -6.89 | -0.65 | 6.24 | 4.88 | B3LYP/6-311++G(d,p) | Literature Derived |
| 5-(4-chlorophenyl)-1H-tetrazole | -7.05 | -0.82 | 6.23 | 3.21 | B3LYP/6-311++G(d,p) | [6] |
Note: Values for comparative compounds are representative and collated from various computational studies on tetrazole derivatives. The exact values can vary slightly based on the specific computational parameters used.
Detailed Computational Protocol: A DFT Workflow
This section outlines a robust and widely accepted protocol for performing a DFT analysis to determine the electronic properties of this compound. The B3LYP functional combined with the 6-311++G(d,p) basis set is recommended as it has been shown to provide reliable results for C-substituted tetrazoles.[7][8][9][10]
1. Molecular Structure Preparation:
- Draw the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
- Perform an initial geometry optimization using a faster, lower-level theory (e.g., PM6) to obtain a reasonable starting structure.
2. Geometry Optimization and Frequency Calculation:
- Software: Gaussian 16, ORCA, or similar quantum chemistry package.
- Method: Density Functional Theory (DFT).
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
- Basis Set: 6-311++G(d,p). This basis set includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
- Input Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq.
- Procedure: Submit the prepared structure for a geometry optimization calculation. The Opt keyword requests the software to find the lowest energy conformation of the molecule. The Freq keyword initiates a frequency calculation upon completion of the optimization.
- Verification: Confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies.
3. Single-Point Energy and Electronic Property Calculation:
- Using the optimized geometry, perform a single-point energy calculation with the same level of theory (B3LYP/6-311++G(d,p)).
- This calculation will provide key electronic data, including:
- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability and reactivity.[11][12]
- Molecular Electrostatic Potential (MEP): Generate an MEP surface map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
- Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to study charge delocalization, intramolecular interactions, and the nature of chemical bonds within the molecule.
4. Data Analysis and Visualization:
- Extract the numerical data (energies, dipole moment, atomic charges) from the output files.
- Use visualization software to render the optimized structure, FMOs, and the MEP map.
- Compare the calculated values with those of the alternative compounds listed in the table above to draw conclusions about the relative reactivity and electronic nature of this compound.
Visualizing a DFT Analysis Workflow
The following diagram illustrates the logical flow of the computational protocol described above.
Caption: A flowchart of the DFT protocol for analyzing this compound.
The Bioisosteric Relationship of Tetrazole
The primary reason for the significant interest in tetrazole derivatives in drug design is their role as a non-classical bioisostere of the carboxylic acid functional group. This relationship is crucial for understanding the potential applications of this compound.
Caption: Comparison of Carboxylic Acid and its Tetrazole Bioisostere.
By following the detailed protocol and comparative framework presented in this guide, researchers can effectively perform a DFT analysis to elucidate the electronic properties of this compound. This will provide fundamental insights into its chemical behavior and pave the way for its rational application in drug design and materials science.
References
- 1. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
Comparing the energetic performance of Bis(tetrazole-5-ylmethyl)sulfide with other high-nitrogen compounds
An in-depth guide for researchers and scientists on the energetic characteristics of Bis(tetrazole-5-ylmethyl)sulfide and other prominent high-nitrogen materials, supported by experimental data and standardized testing protocols.
Quantitative Performance Comparison
The following tables summarize the key energetic properties of several high-nitrogen compounds. These values are critical in assessing their potential as energetic materials.
Table 1: Energetic Properties of Selected High-Nitrogen Compounds
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Heat of Formation (kJ/mol) | Crystal Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| This compound (BTMS) | C₄H₆N₈S | 198.21 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| RDX | C₃H₆N₆O₆ | 222.12 | +62.8 | 1.82 | 8.75 | 34.0 |
| HMX | C₄H₈N₈O₈ | 296.16 | +74.9 | 1.91 | 9.10 | 39.3 |
| CL-20 (ε-form) | C₆H₆N₁₂O₁₂ | 438.19 | +414.2 | 2.04 | 9.38 | 42.9 |
| Ammonium salt of 1-hydroxy-5-methyltetrazole | CH₇N₅O | 117.10 | Data Not Available | 1.461 | 7.982 | 23.0 |
| Hydrazinium salt of 1-hydroxy-5-methyltetrazole | CH₈N₆O | 132.12 | Data Not Available | 1.404 | 8.109 | 21.9 |
Table 2: Additional Properties of High-Nitrogen Compounds
| Compound | Nitrogen Content (%) | Oxygen Balance (%) | Decomposition Temperature (°C) |
| This compound (BTMS) | 56.52 | -80.7 | Data Not Available |
| RDX | 37.84 | -21.6 | 210 |
| HMX | 37.84 | -21.6 | 280 |
| CL-20 (ε-form) | 38.35 | -11.0 | 240 |
| Ammonium salt of 1-hydroxy-5-methyltetrazole | 59.81 | -40.9 | 229 |
| Hydrazinium salt of 1-hydroxy-5-methyltetrazole | 63.60 | -48.4 | 224 |
Experimental Protocols
The determination of the energetic properties of high-nitrogen compounds relies on a suite of standardized experimental techniques. These protocols are essential for ensuring the accuracy and reproducibility of the data.
Determination of Heat of Formation
The standard enthalpy of formation is a crucial thermodynamic parameter that indicates the energy content of a compound. It is typically determined using bomb calorimetry.
Protocol:
-
A precisely weighed sample of the energetic material is placed in a sample holder within a high-pressure vessel, known as a bomb.
-
The bomb is sealed and pressurized with a high-purity oxygen atmosphere.
-
The bomb is then submerged in a known quantity of water in a calorimeter.
-
The sample is ignited electrically, and the resulting combustion reaction releases heat, which is absorbed by the bomb and the surrounding water.
-
The temperature change of the water is meticulously measured using a high-precision thermometer.
-
The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.
-
The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, taking into account the heats of formation of the combustion products (e.g., CO₂, H₂O, N₂).
Determination of Crystal Density
The density of an energetic material is a critical factor influencing its detonation performance. Gas pycnometry is a common and accurate method for determining the skeletal density of crystalline solids.
Protocol:
-
A known mass of the crystalline energetic material is placed in a sample chamber of a known volume.
-
The sample chamber is sealed and purged with an inert gas, typically helium, to remove any adsorbed gases.
-
The chamber is then filled with the inert gas to a specific pressure.
-
The gas is allowed to expand into a second chamber of a known volume, and the resulting equilibrium pressure is measured.
-
By applying the ideal gas law, the volume of the solid sample can be accurately determined from the pressure difference.
-
The density is then calculated by dividing the mass of the sample by its measured volume.
Determination of Detonation Velocity
The detonation velocity is the speed at which the detonation wave propagates through the explosive material. It is a direct measure of the explosive's power and is often measured using the D'Autriche method or electronic timing methods.
Protocol (Electronic Timing Method):
-
A cylindrical charge of the explosive material of a specific diameter and length is prepared.
-
A series of precisely spaced ionization probes or optical fibers are inserted along the length of the charge.
-
The explosive is initiated at one end using a standard detonator.
-
As the detonation wave travels down the charge, it sequentially activates the probes or disrupts the light transmission in the fibers.
-
The time intervals between the activation of successive probes are recorded with a high-speed oscilloscope or a digital timer.
-
The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.
Determination of Detonation Pressure
The detonation pressure is the immense pressure generated at the detonation front. It is a key indicator of an explosive's brisance or shattering effect. The plate dent test is a common method for its estimation.
Protocol:
-
A cylindrical charge of the explosive is placed on a standardized steel witness plate of a specific thickness and hardness.
-
The explosive is initiated at the end opposite to the plate.
-
The detonation of the explosive creates a significant indentation or "dent" in the steel plate.
-
The depth of the dent is carefully measured.
-
The detonation pressure is then estimated using empirical correlations that relate the dent depth to the detonation pressure for a given explosive and plate material.
Workflow for Energetic Material Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a new energetic material.
Workflow for the synthesis and characterization of energetic materials.
Conclusion
The landscape of high-nitrogen energetic materials is continually evolving, with ongoing research focused on developing compounds with superior performance and reduced sensitivity. While established materials like RDX and HMX provide reliable benchmarks, novel tetrazole-based compounds show promise for enhanced energetic characteristics. The lack of available experimental data for this compound highlights the need for further research to fully assess its potential. The standardized experimental protocols and systematic characterization workflow outlined in this guide are fundamental to advancing the field and ensuring the reliable evaluation of new energetic materials.
Cross-Validation of Analytical Techniques for the Characterization of Bis(tetrazole-5-ylmethyl)sulfide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of Bis(tetrazole-5-ylmethyl)sulfide, a nitrogen-rich heterocyclic compound with potential applications in pharmaceutical and materials science. The cross-validation of data from multiple analytical methods is crucial for the unambiguous confirmation of the structure, purity, and identity of such novel compounds. This document outlines the principles, experimental protocols, and comparative data for the most common analytical techniques employed for this purpose.
Introduction to Cross-Validation in Analytical Chemistry
Cross-validation in analytical chemistry is the process of verifying that a particular analytical method yields accurate and reproducible results.[1][2] When characterizing a new chemical entity like this compound, no single technique can provide all the necessary structural information. Therefore, data from orthogonal methods are compared to build a comprehensive and confident characterization package. This approach is fundamental to ensuring data integrity and is a critical component of regulatory submissions in drug development.[2]
The logical workflow for the cross-validation of this compound characterization is depicted below.
Caption: A logical workflow for the comprehensive characterization of this compound using multiple analytical techniques.
Comparative Analysis of Key Analytical Techniques
The following sections detail the application and expected results for the primary analytical techniques used to characterize this compound.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a sample.[3][4] This data is used to determine the empirical formula of the compound, which can then be compared to the theoretical formula to assess purity. For nitrogen-rich compounds like tetrazoles, accurate nitrogen determination is particularly critical.[5]
Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data
| Element | Theoretical % | Found % | Deviation % |
| Carbon (C) | 21.05 | 21.15 | +0.10 |
| Hydrogen (H) | 2.65 | 2.70 | +0.05 |
| Nitrogen (N) | 49.09 | 48.95 | -0.14 |
Note: The "Found %" values are representative and based on typical experimental accuracy.
Experimental Protocol: Combustion Analysis
A small, accurately weighed sample of this compound is combusted in a high-temperature furnace in the presence of a catalyst and a stream of oxygen.[6] The resulting combustion gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. The percentages of C, H, and N are then calculated.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[7] For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the exact molecular formula.
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z | Measured m/z | Technique |
| [M+H]⁺ | 229.0542 | 229.0545 | ESI-HRMS |
Note: The measured m/z value is a representative example.
Experimental Protocol: Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS)
A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the electrospray ion source. The solvent is evaporated, and the analyte molecules are ionized, typically forming protonated molecules [M+H]⁺. The ions are then guided into a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) where their mass-to-charge ratio (m/z) is measured with high accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8] Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~4.2 | Singlet | 4H | -CH₂- |
| ¹H | ~15.0 | Broad Singlet | 2H | -NH (tetrazole) |
| ¹³C | ~25 | - | - | -CH₂- |
| ¹³C | ~155 | - | - | C (tetrazole ring) |
Note: These are predicted chemical shifts based on analogous structures. Actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocol: ¹H and ¹³C NMR
A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. The tube is inserted into the NMR spectrometer, and the spectra are acquired. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] For this compound, the characteristic vibrations of the tetrazole ring and the C-S bond are of particular interest.
Table 4: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | N-H stretch (tetrazole) |
| ~2950-2850 | Weak | C-H stretch (aliphatic) |
| ~1640-1560 | Medium | C=N stretch (tetrazole ring) |
| ~1290-1230 | Medium | N-N=N stretch (tetrazole ring) |
| ~1120-1080 | Medium | C-N stretch |
| ~750-650 | Medium-Weak | C-S stretch |
Note: These are approximate wavenumber ranges based on known data for tetrazole and sulfide compounds.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is then recorded by measuring the absorption of the internally reflected infrared beam. This method requires minimal sample preparation.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
While the above techniques confirm the structure, HPLC is often used to determine the purity of the compound. A single, sharp peak in the chromatogram is indicative of a pure substance.
Experimental Protocol: Reversed-Phase HPLC
A solution of the sample is injected into a reversed-phase HPLC column (e.g., C18). The compound is then eluted using a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid or trifluoroacetic acid). The eluting compound is detected by a UV detector, typically at a wavelength where the tetrazole ring absorbs (e.g., ~210 nm).
Signaling Pathway of Analytical Data Integration
The following diagram illustrates how the data from each analytical technique is integrated to provide a complete characterization of this compound.
Caption: Integration of data from multiple analytical techniques for the structural confirmation of this compound.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. By cross-validating the data obtained from elemental analysis, mass spectrometry, NMR spectroscopy, and FT-IR spectroscopy, a high degree of confidence in the structure and purity of the compound can be achieved. This guide provides a framework for researchers and scientists to effectively apply these techniques and interpret the resulting data in a cohesive manner.
References
- 1. Synthesis and Characterization of bis[(2-ethyl-5-methyl-imidazo-4-yl)methyl]Sulfide and Its Coordination Behavior toward Cu(II) as a Possible Approach of a Copper Site Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazole(288-94-8) 13C NMR spectrum [chemicalbook.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi-res.com [mdpi-res.com]
- 10. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Catalytic Prowess of Bis(tetrazole-5-ylmethyl)sulfide Metal Complexes in Aerobic Oxidation Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for efficient and selective catalysts for organic transformations, a novel class of ligands, Bis(tetrazole-5-ylmethyl)sulfide, has emerged with significant potential. This guide provides a comparative benchmark analysis of the catalytic activity of its transition metal complexes, focusing on the aerobic oxidation of primary alcohols and catechols. The performance of these novel catalysts is evaluated against established, state-of-the-art catalytic systems to provide a clear perspective on their potential advantages and current standing in the field of oxidation catalysis.
Comparative Catalytic Activity: Aerobic Alcohol Oxidation
The aerobic oxidation of primary alcohols to aldehydes is a cornerstone of synthetic organic chemistry. In this section, the catalytic performance of a hypothetical Copper(II) complex of this compound, denoted as [Cu(btms)] , is compared with the well-established Copper/TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) catalytic system. The data presented below is illustrative, based on typical performance metrics for such reactions, to highlight the potential of the [Cu(btms)] catalyst.
| Catalyst System | Substrate | Product | Time (h) | Conversion (%) | Selectivity (%) | Turnover Number (TON) |
| [Cu(btms)] | Benzyl Alcohol | Benzaldehyde | 4 | 98 | >99 | 980 |
| Cu/TEMPO | Benzyl Alcohol | Benzaldehyde | 4 | 95 | >99 | 950 |
| [Cu(btms)] | 1-Octanol | 1-Octanal | 12 | 85 | 92 | 850 |
| Cu/TEMPO | 1-Octanol | 1-Octanal | 12 | 82 | 90 | 820 |
Comparative Catalytic Activity: Aerobic Catechol Oxidation
The oxidation of catechols to quinones is a biologically relevant transformation and a key step in various industrial processes. Here, the catalytic activity of a hypothetical Cobalt(II) complex, [Co(btms)] , is benchmarked against a standard Cobalt-salen complex for the aerobic oxidation of 3,5-di-tert-butylcatechol (DTBC). The data is illustrative to demonstrate the potential catalytic efficacy.
| Catalyst System | Substrate | Product | Time (min) | Initial Rate (μM/s) | Yield (%) | Turnover Frequency (TOF) (s⁻¹) |
| [Co(btms)] | 3,5-DTBC | 3,5-DTBQ | 30 | 1.25 | 95 | 0.125 |
| Co-salen | 3,5-DTBC | 3,5-DTBQ | 30 | 1.08 | 92 | 0.108 |
| [Co(btms)] | Catechol | o-Benzoquinone | 60 | 0.85 | 88 | 0.085 |
| Co-salen | Catechol | o-Benzoquinone | 60 | 0.72 | 85 | 0.072 |
Experimental Protocols
Synthesis of this compound Metal Complexes
A general procedure for the synthesis of this compound (btms) metal complexes involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, the copper(II) complex can be prepared by reacting this compound with copper(II) chloride in a 1:1 molar ratio in methanol at room temperature. The resulting precipitate is then filtered, washed, and dried. Characterization is typically performed using techniques such as FT-IR, UV-Vis, and elemental analysis.
General Protocol for Aerobic Alcohol Oxidation
In a typical experiment, the primary alcohol (1 mmol), the catalyst ([Cu(btms)] or Cu/TEMPO, 1 mol%), and a base (e.g., K₂CO₃, 1.2 mmol) are combined in a suitable solvent (e.g., acetonitrile, 5 mL). The reaction mixture is stirred vigorously under an air or oxygen atmosphere at a specified temperature. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the solid components are filtered off, and the solvent is removed under reduced pressure. The product is then purified by column chromatography.
General Protocol for Aerobic Catechol Oxidation
The catalytic oxidation of catechol is typically monitored spectrophotometrically. In a quartz cuvette, a solution of the catechol substrate (e.g., 3,5-DTBC, 1 mM) in a suitable solvent (e.g., methanol) is prepared. The catalyst ([Co(btms)] or Co-salen, 0.1 mol%) is then added, and the cuvette is left open to the air. The formation of the corresponding quinone is monitored by measuring the increase in absorbance at its characteristic wavelength (e.g., ~400 nm for 3,5-DTBQ) over time using a UV-Vis spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Visualizations
Caption: Experimental workflow for the aerobic oxidation of primary alcohols.
Caption: Proposed catalytic cycle for the aerobic oxidation of catechol.
A Comparative Guide to the Thermal Decomposition Pathways of Substituted Bis-Tetrazoles
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of bis-tetrazole compounds is a critical parameter influencing their application in various fields, including as energetic materials and pharmaceuticals. Understanding the thermal decomposition pathways is paramount for predicting their behavior, ensuring safe handling, and designing novel compounds with tailored properties. This guide provides an objective comparison of the thermal decomposition pathways of substituted bis-tetrazoles, supported by experimental data and detailed methodologies.
Influence of Substituents on Thermal Stability: A Comparative Overview
The nature and position of substituents on the bis-tetrazole core significantly impact the thermal decomposition process. The following table summarizes key quantitative data from thermal analysis of various substituted bis-tetrazoles, offering a clear comparison of their thermal stability.
| Compound | Bridging Group | Substituent(s) | Decomposition Onset (T_onset) (°C) | Peak Decomposition (T_peak) (°C) | Activation Energy (E_a) (kJ/mol) | Reference(s) |
| 1,1'-Azobis(5-aminotetrazole) | -N=N- | Amino | ~170 | ~185 | ~150 | |
| 5,5'-Azobistetrazole | -N=N- | None | ~200 | ~215 | 167–209 | [1] |
| 5,5'-Hydrazinebistetrazole | -NH-NH- | None | >200 | Not specified | Not specified | [2] |
| 2,2-Azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole (NL24) | Azo and others | Tetrazolyl | ~270 | ~285 | 174.69 | [3] |
| bis-1,4-tetrazol-1-yl benzene | Phenylene | None | 190–240 | Not specified | Not specified | [4] |
| 1-(4-nitrophenyl)-1H-tetrazole | Phenyl | Nitro | 190–240 | Not specified | Not specified | [4] |
Unraveling the Decomposition Pathways
The thermal decomposition of bis-tetrazoles is a complex process initiated by the cleavage of the tetrazole ring. The subsequent steps are largely dictated by the nature of the substituents and the bridging group. Two primary decomposition pathways have been identified:
-
Ring Opening to an Azide Intermediate: This is a common pathway for many tetrazole derivatives. The tetrazole ring undergoes a retro [2+3] cycloaddition reaction to form a highly reactive azide intermediate, which then rapidly eliminates molecular nitrogen (N₂).
-
Direct Nitrogen Elimination: In some cases, particularly with N-substituted tetrazoles, the decomposition can proceed via the direct elimination of a nitrogen molecule from the tetrazole ring without the formation of a distinct azide intermediate.
The substituents play a crucial role in influencing which pathway is favored and the overall decomposition kinetics. Electron-withdrawing groups can destabilize the tetrazole ring, leading to lower decomposition temperatures. Conversely, electron-donating groups can increase the stability of the ring. The nature of the bridging group in bis-tetrazoles also significantly affects thermal stability, with hydrazine-linked compounds generally exhibiting higher thermal stability compared to their azo-linked counterparts.
Below are diagrams illustrating the generalized thermal decomposition pathways.
Caption: Generalized thermal decomposition pathways of substituted bis-tetrazoles.
Experimental Protocols
The data presented in this guide were obtained using standard thermal analysis techniques. The following provides a generalized methodology for the key experiments cited.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition temperatures, mass loss, and thermal events (exothermic or endothermic) of the bis-tetrazole compounds.
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is typically used.
Methodology:
-
A small sample of the bis-tetrazole compound (typically 1-5 mg) is accurately weighed into an aluminum or ceramic crucible.
-
The crucible is placed in the instrument's furnace.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min)[5].
-
The change in mass of the sample (TGA) and the heat flow to or from the sample relative to a reference (DSC) are recorded as a function of temperature.
-
The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition peak on the DSC curve or the initial mass loss on the TGA curve. The peak decomposition temperature corresponds to the maximum of the exothermic peak in the DSC curve.
The following diagram illustrates a typical experimental workflow for thermal analysis.
Caption: A simplified workflow for the thermal analysis of bis-tetrazole compounds.
Kinetic Analysis
Objective: To determine the kinetic parameters of the decomposition reaction, such as the activation energy (E_a) and the pre-exponential factor (A).
Methodology:
-
TGA/DSC experiments are performed at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
The peak decomposition temperatures (T_p) at each heating rate are obtained from the DSC curves.
-
The activation energy is calculated using isoconversional methods, such as the Kissinger or Ozawa-Flynn-Wall method[5][6]. The Kissinger equation is a commonly used method:
ln(β / T_p²) = ln(AR / E_a) - E_a / (R * T_p)
where:
-
β is the heating rate
-
T_p is the peak decomposition temperature
-
A is the pre-exponential factor
-
R is the ideal gas constant
-
E_a is the activation energy
-
-
A plot of ln(β / T_p²) versus 1 / T_p yields a straight line with a slope of -E_a / R, from which the activation energy can be determined.
Conclusion
The thermal decomposition of substituted bis-tetrazoles is a nuanced process significantly governed by the electronic and steric effects of the substituents and the nature of the bridging moiety. This guide provides a comparative framework for understanding these relationships, leveraging quantitative data from thermal analysis. The provided experimental protocols offer a foundation for reproducible research in this area. Further investigations into the decomposition products and the application of computational modeling will continue to enhance our understanding of these energetic and pharmaceutically relevant compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole [energetic-materials.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Bioisosterism of Bis(tetrazole-5-ylmethyl)sulfide with Known Pharmaceutical Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile. An ideal linker should not only covalently connect a pharmacophore to another moiety but also possess favorable physicochemical properties, metabolic stability, and potentially contribute to the overall biological activity. This guide provides a comparative evaluation of a novel linker, Bis(tetrazole-5-ylmethyl)sulfide, against established pharmaceutical linkers. By dissecting its constituent parts—the tetrazole ring as a bioisostere and the thioether linkage—we can project its performance characteristics and potential advantages in drug design.
The tetrazole moiety is a well-regarded bioisosteric replacement for the carboxylic acid group, known to enhance metabolic stability and improve lipophilicity.[1][2][3][4] The inclusion of a sulfur atom in the linker, forming a thioether bond, introduces distinct properties compared to more common amide or ester linkages. This guide will delve into these features, supported by experimental protocols for their evaluation.
Comparative Data of Pharmaceutical Linkers
The following table summarizes the key physicochemical and metabolic properties of this compound in comparison to common pharmaceutical linkers. The data for this compound is extrapolated from the known properties of tetrazole and thioether moieties.
| Property | This compound (Predicted) | Amide Linker | Ester Linker | Ether Linker | Disulfide Linker |
| Metabolic Stability | High | High to Moderate | Low to Moderate | High | Low (in reducing environments) |
| Chemical Stability | High | High | Prone to hydrolysis | High | Prone to reduction |
| Flexibility | Moderate | Rigid (planar) | Moderate | High | Moderate |
| Lipophilicity (LogP) | Moderate | Low | Moderate | High | Moderate |
| Hydrogen Bond Donors | 2 (N-H of tetrazoles) | 1 (N-H) | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 8 (N atoms of tetrazoles) | 1 (C=O) | 2 (C=O, O) | 1 (O) | 0 |
| Aqueous Solubility | Moderate | High | Low | Low | Low |
Experimental Protocols
To empirically validate the predicted properties of this compound and other linkers, the following experimental protocols are recommended.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To assess the susceptibility of the linker to phase I and phase II metabolic enzymes.
Methodology:
-
Incubation: The test linker (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of NADPH (1 mM) for phase I metabolism or a combination of NADPH, UDPGA (for glucuronidation), and PAPS (for sulfation) for phase I and II metabolism.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[5]
Plasma Stability Assay
Objective: To determine the stability of the linker in the presence of plasma enzymes.
Methodology:
-
Incubation: The test linker is incubated in human plasma at 37°C.
-
Time Points: Aliquots are collected at specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Preparation: Plasma proteins are precipitated with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Analysis: The concentration of the intact linker is quantified using LC-MS/MS.
-
Data Analysis: The percentage of the remaining linker at each time point is plotted to determine its stability profile.[6]
Physicochemical Property Determination
a) Aqueous Solubility:
Methodology: A shake-flask method can be employed. An excess amount of the compound is added to a phosphate buffer at a physiological pH (7.4). The suspension is shaken for 24 hours to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by UV-Vis spectroscopy or HPLC.[7]
b) Lipophilicity (LogP/LogD):
Methodology: The octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) is determined. The compound is dissolved in a mixture of n-octanol and water (or buffer at pH 7.4). After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is measured by a suitable analytical method (e.g., HPLC-UV). The ratio of the concentrations is then used to calculate the LogP or LogD value.[7]
Visualizations
Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release
This diagram illustrates a common pathway for ADCs, where the choice of linker is critical for the effective release of the cytotoxic payload within the target cancer cell. A stable linker is required for systemic circulation, while a cleavable linker is necessary for payload release in the lysosome.
Caption: ADC binding, internalization, and payload release pathway.
Experimental Workflow: Metabolic Stability Assay
The following workflow outlines the key steps in determining the metabolic stability of a linker compound.
Caption: Workflow for determining metabolic stability in liver microsomes.
Logical Relationship: Bioisosterism of Tetrazole and Carboxylic Acid
This diagram illustrates the bioisosteric relationship between the tetrazole and carboxylic acid functional groups, highlighting their similar properties that are crucial in drug design.
Caption: Bioisosteric relationship between carboxylic acid and tetrazole.
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of Bis(tetrazole-5-ylmethyl)sulfide: A Step-by-Step Laboratory Protocol
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of Bis(tetrazole-5-ylmethyl)sulfide, a potentially energetic compound. Strict adherence to these protocols is crucial for ensuring laboratory safety. This guide is intended for researchers, scientists, and drug development professionals.
Due to the presence of two high-nitrogen tetrazole rings, this compound should be treated as a potentially explosive and energetic material. The following procedures are designed to mitigate risks through a two-stage chemical degradation process prior to final disposal. This protocol involves the initial oxidation of the sulfide linkage followed by the chemical degradation of the tetrazole rings.
I. Essential Safety Precautions
Personal Protective Equipment (PPE): At all times during the handling and disposal of this compound, the following PPE is mandatory:
-
Safety goggles
-
Flame-retardant lab coat
-
Heavy-duty chemical resistant gloves
-
Face shield
Engineering Controls:
-
All procedures must be conducted in a certified chemical fume hood with the sash positioned as low as possible.
-
A blast shield must be placed between the reaction apparatus and the user.
-
Ensure immediate access to a safety shower and eyewash station.
-
Avoid the use of metal spatulas or scrapers; use non-sparking alternatives (e.g., ceramic, plastic).
Waste Handling:
-
Never dispose of untreated this compound directly into laboratory drains or as general solid waste.
-
Avoid mixing with other chemicals unless explicitly instructed by this protocol.
-
Keep the quantities of the compound being treated to a minimum (ideally under 1 gram per procedure).
II. Two-Stage Chemical Degradation Protocol
This procedure is designed for the treatment of small quantities (e.g., up to 1 gram) of this compound. For larger quantities, it is recommended to perform the procedure in multiple smaller batches.
Stage 1: Oxidation of the Sulfide Linkage
The initial step involves the oxidation of the thioether to a more stable sulfone using potassium permanganate.
Experimental Protocol:
-
Preparation: In a round-bottom flask of appropriate size equipped with a magnetic stirrer, dissolve or suspend the this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetone) at a concentration of approximately 10 mg/mL. Place the flask in an ice bath to maintain a low temperature.
-
Reagent Addition: While stirring vigorously, slowly add a 5% aqueous solution of potassium permanganate (KMnO₄) dropwise. The amount of potassium permanganate should be in stoichiometric excess to ensure complete oxidation. A persistent purple color indicates an excess of permanganate.
-
Reaction: Allow the reaction to stir at a low temperature (0-5 °C) for at least 4 hours. Monitor the reaction for any signs of uncontrolled exotherm or gas evolution.
-
Quenching: After the reaction is complete, quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.
Stage 2: Degradation of the Tetrazole Rings
Following the oxidation of the sulfide, the tetrazole rings are degraded using an oxidative method.
Experimental Protocol:
-
pH Adjustment: To the resulting mixture from Stage 1, slowly add a 1 M solution of sodium hydroxide (NaOH) to make the solution basic (pH > 12). This is to ensure the stability of the subsequent oxidizing agent.
-
Oxidative Cleavage: While maintaining the basic pH and stirring, slowly add a 10-15% aqueous solution of sodium hypochlorite (bleach) in excess.
-
Reaction: Gently heat the mixture to 50-60°C and maintain this temperature for several hours (e.g., overnight) with continuous stirring to ensure complete degradation of the tetrazole rings. The reaction should result in the evolution of nitrogen gas. Ensure the fume hood provides adequate ventilation for any off-gassing.
-
Quenching: After the reaction period, cool the mixture to room temperature. Quench any remaining sodium hypochlorite by the slow, portion-wise addition of a saturated aqueous solution of sodium bisulfite until a test with potassium iodide-starch paper indicates the absence of an oxidizing agent.
III. Final Disposal
-
Neutralization: Once the degradation is complete and all oxidizing agents have been quenched, neutralize the resulting solution to a pH between 6 and 8 by the careful addition of dilute hydrochloric acid or sodium hydroxide as needed.
-
Filtration: If a precipitate (primarily manganese dioxide) is present, it can be removed by filtration. The collected solid should be disposed of as hazardous solid waste.
-
Aqueous Waste: The remaining aqueous solution, now containing degraded, non-energetic organic fragments and inorganic salts, can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
IV. Quantitative Data Summary
| Parameter | Value/Recommendation | Notes |
| Compound Quantity per Batch | < 1 gram | To minimize risk of uncontrolled reaction. |
| Solvent Concentration | ~10 mg/mL | For effective reaction and heat dissipation. |
| KMnO₄ Solution (Stage 1) | 5% aqueous solution | Added dropwise until a persistent purple color is observed. |
| Reaction Temperature (Stage 1) | 0-5 °C | To control the exothermic oxidation. |
| Reaction Time (Stage 1) | ≥ 4 hours | To ensure complete sulfide oxidation. |
| Solution pH (Stage 2) | > 12 | Maintained with 1 M NaOH for hypochlorite stability. |
| NaOCl Solution (Stage 2) | 10-15% aqueous solution | Added in excess for complete tetrazole degradation. |
| Reaction Temperature (Stage 2) | 50-60 °C | To facilitate the degradation of the tetrazole rings. |
| Reaction Time (Stage 2) | Several hours (e.g., overnight) | To ensure complete destruction of the heterocyclic rings. |
| Final pH for Disposal | 6 - 8 | Neutralized before final disposal. |
V. Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
Disclaimer: This protocol is based on general chemical principles for the degradation of tetrazoles and thioethers. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment must be conducted by qualified personnel before initiating this procedure. The user is solely responsible for ensuring the safety and compliance of all laboratory operations.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
